molecular formula C₁₁D₃H₁₄N₂I B1151569 (S)-1-Methyl-d3-nicotinium Iodide

(S)-1-Methyl-d3-nicotinium Iodide

Cat. No.: B1151569
M. Wt: 307.17
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Methyl-d3-nicotinium Iodide, also known as (S)-1-Methyl-d3-nicotinium Iodide, is a useful research compound. Its molecular formula is C₁₁D₃H₁₄N₂I and its molecular weight is 307.17. The purity is usually 95%.
BenchChem offers high-quality (S)-1-Methyl-d3-nicotinium Iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Methyl-d3-nicotinium Iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₁D₃H₁₄N₂I

Molecular Weight

307.17

Synonyms

(S)-1-Methyl-d3-3-(1-methyl-2-pyrrolidinyl)pyridinium Iodide;  Nicotine Isomethiodide-d3; 

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of Isotopic Labeling in Nicotine Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-1-Methyl-d3-nicotinium Iodide for Advanced Research Applications

This guide provides a comprehensive technical overview of (S)-1-Methyl-d3-nicotinium Iodide, a critical isotopically labeled molecule for researchers, scientists, and drug development professionals. We will delve into its chemical structure, synthesis, rigorous characterization, and pivotal applications, grounding our discussion in the principles of chemical causality and self-validating experimental design.

(S)-1-Methyl-d3-nicotinium Iodide is the deuterated isotopologue of (S)-1-Methylnicotinium Iodide, a metabolite of nicotine and a nicotinic receptor antagonist.[1][2][] The strategic replacement of three hydrogen atoms with deuterium on the N-methyl group of the pyridinium ring is not a trivial substitution. This modification provides a powerful tool for a variety of advanced research applications, primarily by leveraging the kinetic isotope effect and providing a distinct mass signature for analytical detection.

The incorporation of deuterium, a stable heavy isotope of hydrogen, can alter the metabolic profile of a molecule, potentially leading to improved bioavailability or longer half-lives in pharmacokinetic studies.[4] This makes (S)-1-Methyl-d3-nicotinium Iodide an invaluable asset in drug metabolism and pharmacokinetic (DMPK) studies, serving as a stable internal standard for quantitative mass spectrometry or as a tracer to elucidate complex metabolic pathways of nicotine and its derivatives.[5][6][7]

Molecular Structure and Physicochemical Properties

The structure of (S)-1-Methyl-d3-nicotinium Iodide consists of a chiral pyrrolidine ring linked to a pyridinium ring, which is quaternized by a trideuterated methyl group (CD₃). The positive charge on the pyridinium nitrogen is balanced by an iodide counter-ion. The "(S)" designation refers to the stereochemistry at the C2 position of the pyrrolidine ring, identical to that of naturally occurring nicotine.

Key Structural Features:
  • Quaternary Ammonium Cation: The permanent positive charge on the pyridinium nitrogen makes the molecule highly polar.

  • Chiral Center: The (S)-configuration at the junction of the two rings is crucial for its specific interactions with biological targets like nicotinic acetylcholine receptors (nAChRs).[8]

  • Deuterated Methyl Group: The C-D bond is stronger than the C-H bond. This has profound implications for reactions involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect, which can slow down metabolism by cytochrome P450 enzymes.[4]

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number Not specified for deuterated form; 21446-46-8 for non-deuterated[1][2][9]
Molecular Formula C₁₁H₁₄D₃IN₂[10][11]
Molecular Weight 307.19 g/mol [11]
IUPAC Name 1-(methyl-d3)-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium iodide[][9][10]
Appearance Pale Yellow to Yellow Solid[]
Melting Point 135-137 °C / >159 °C (decomposes)[][10]
Solubility Slightly soluble in Water, DMSO, and Ethanol[][10]
Storage Recommended at -20°C for long-term storage[][10]

Synthesis and Purification: A Validated Protocol

The synthesis of (S)-1-Methyl-d3-nicotinium Iodide is a targeted quaternization reaction. The causality is straightforward: we need to introduce a deuterated methyl group onto the more nucleophilic nitrogen of the precursor molecule. (S)-Nornicotine has two nitrogen atoms, one in the pyrrolidine ring (a secondary amine) and one in the pyridine ring (a tertiary amine). The pyridine nitrogen is more nucleophilic and readily attacks the electrophilic methyl group of the methylating agent.

The chosen synthetic route leverages the commercially available (S)-nornicotine and iodomethane-d3 (CD₃I). Iodomethane-d3 is an ideal reagent as it provides the desired isotopic label and the iodide ion serves as a suitable counter-ion for the resulting quaternary salt.[12]

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Process cluster_output Output Nornicotine (S)-Nornicotine Reaction Quaternization Reaction (in Acetone) Nornicotine->Reaction CD3I Iodomethane-d3 (CD3I) CD3I->Reaction Purification Recrystallization (from Ethanol) Reaction->Purification Crude Product Drying Drying under Vacuum Purification->Drying Pure Crystals Product (S)-1-Methyl-d3-nicotinium Iodide Drying->Product Final Product

Caption: Synthetic workflow for (S)-1-Methyl-d3-nicotinium Iodide.

Step-by-Step Experimental Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of (S)-nornicotine in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The choice of acetone is critical; it is a polar aprotic solvent that effectively dissolves the starting material without participating in the reaction.

  • Methylation Reaction: Add 1.1 equivalents of iodomethane-d3 to the solution.[13] Using a slight excess of the alkylating agent ensures the complete conversion of the starting material.

  • Reaction Execution: Stir the mixture at room temperature for 16-24 hours. The product, being a salt, is often insoluble in acetone and will precipitate out of the solution as the reaction progresses. This provides a simple, visual confirmation of product formation.

  • Product Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold acetone to remove any unreacted starting materials.

  • Purification: The self-validating step of this protocol is purification by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath. Pure crystals will form, leaving impurities in the solution. The formation of well-defined crystals is a strong indicator of high purity.

  • Final Drying: Collect the pure crystals by vacuum filtration and dry them under high vacuum to remove any residual solvent.

Structural Elucidation and Quality Control

Confirming the identity, purity, and precise location of the isotopic label is paramount. A multi-technique analytical approach provides a self-validating system of checks and balances.

Analytical_Workflow cluster_techniques Analytical Techniques cluster_verification Verification Points Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ²H) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS Purity Purity Analysis (HPLC) Sample->Purity V_Structure Structural Confirmation NMR->V_Structure V_Mass Molecular Weight & Isotopic Enrichment MS->V_Mass V_Purity Chemical Purity (>98%) Purity->V_Purity

Sources

The Uncharted Territory of Nicotine Metabolism: A Technical Guide to the Role of N-methylnicotinium

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Cotinine-Centric View of Nicotine Metabolism

For decades, the scientific narrative of nicotine metabolism has been predominantly centered around the oxidative pathway leading to cotinine, a reliable biomarker for tobacco exposure.[1][2] While this focus has been instrumental in understanding nicotine addiction and its physiological consequences, it has inadvertently cast a shadow on the less-traveled metabolic routes. This guide illuminates one such pathway: the N-methylation of the pyridine ring of nicotine, resulting in the formation of the quaternary ammonium ion, N-methylnicotinium. As we delve deeper into the nuances of nicotine's metabolic fate, understanding these minor pathways becomes increasingly critical for a holistic comprehension of its pharmacology and for the development of next-generation smoking cessation therapies and diagnostics. This document serves as a technical deep-dive into the formation, physiological relevance, and analytical quantification of N-methylnicotinium, providing researchers and drug development professionals with the foundational knowledge and practical methodologies to explore this underappreciated metabolite.

I. The Genesis of N-methylnicotinium: An Enzymatic Perspective

The biotransformation of nicotine into N-methylnicotinium is a non-oxidative metabolic process involving the methylation of the pyridine nitrogen.[1][3] This reaction yields a permanently charged quaternary amine, a characteristic that significantly influences its subsequent physiological activity and excretion.

The Enzymatic Catalyst: Unmasking the Role of Nicotinamide N-methyltransferase (NNMT)

While early research identified this methylation pathway, the specific enzyme responsible remained elusive for some time. Current evidence strongly points towards Nicotinamide N-methyltransferase (NNMT) as the primary catalyst for this reaction.[4][5][6] NNMT is a cytosolic enzyme predominantly expressed in the liver, known for its role in the metabolism of nicotinamide (Vitamin B3) and other pyridine-containing compounds.[5][7][8]

The catalytic mechanism of NNMT involves the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the nitrogen atom of the pyridine ring of nicotine. This enzymatic action results in the formation of N-methylnicotinium and S-adenosyl-L-homocysteine (SAH).

Nicotine Nicotine NNMT Nicotinamide N-methyltransferase (NNMT) Nicotine->NNMT SAM S-Adenosyl-L-methionine (SAM) SAM->NNMT N_methylnicotinium N-methylnicotinium NNMT->N_methylnicotinium SAH S-Adenosyl-L-homocysteine (SAH) NNMT->SAH

Figure 1: Enzymatic formation of N-methylnicotinium from nicotine catalyzed by NNMT.

II. Quantitative Significance and Metabolic Fate

The N-methylation of nicotine represents a minor pathway in the overall metabolic landscape of the compound. In humans, the majority of nicotine (70-80%) is converted to cotinine.[1][2] The formation of N-methylnicotinium, along with other minor metabolites like nicotine-N'-oxide and nornicotine, accounts for a smaller fraction of the initial nicotine dose. While precise percentages vary among individuals due to genetic and environmental factors, it is generally considered to be a low-single-digit percentage of the total nicotine metabolism.[1]

As a quaternary ammonium ion, N-methylnicotinium is a highly polar and permanently charged molecule. This chemical property dictates its metabolic fate. Unlike other metabolites that may undergo further enzymatic transformations, quaternary amines are generally resistant to further metabolism and are primarily excreted unchanged in the urine.[9] Therefore, the downstream metabolism of N-methylnicotinium is considered negligible.

III. Physiological and Pharmacological Relevance: An Emerging Area of Interest

The permanent positive charge of N-methylnicotinium suggests that it may possess distinct pharmacological activities, particularly at nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Recent studies have begun to elucidate the interaction of N-methylnicotinium with different subtypes of nAChRs. Research indicates a differential effect on the two major brain nAChR subtypes:

  • α7 nAChRs: N-methylnicotinium is well-tolerated by α7 nAChRs, suggesting it may act as a ligand at this receptor subtype.

  • α4β2 nAChRs: In contrast, its interaction with α4β2 nAChRs, the subtype most critically involved in nicotine addiction, is significantly diminished compared to nicotine.[10]

This differential activity opens up intriguing possibilities for its role in the overall pharmacological profile of nicotine. Further research is warranted to fully characterize its agonist or antagonist properties at these and other nAChR subtypes and to understand its potential contribution to the complex effects of smoking and nicotine dependence. The selective interaction with α7 nAChRs could also present novel avenues for therapeutic drug design.

IV. Experimental Protocols: Quantification of N-methylnicotinium in Biological Matrices

Accurate quantification of N-methylnicotinium is essential for understanding its pharmacokinetic profile and its utility as a biomarker of nicotine exposure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Detailed Step-by-Step Methodology for LC-MS/MS Quantification in Human Urine

This protocol outlines a validated method for the simultaneous quantification of nicotine and its metabolites, including N-methylnicotinium, in human urine.

1. Materials and Reagents:

  • N-methylnicotinium certified reference standard

  • Isotopically labeled internal standard (e.g., N-methylnicotinium-d3)

  • LC-MS/MS grade water, methanol, and acetonitrile

  • Formic acid

  • Ammonium acetate

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Human urine samples (from smokers and non-smokers for quality control)

2. Sample Preparation:

  • Internal Standard Spiking: To 1 mL of urine sample, add a known concentration of the isotopically labeled internal standard solution. This is crucial for correcting for matrix effects and variations in extraction efficiency.

  • Sample Dilution and pH Adjustment: Dilute the spiked urine sample with an appropriate buffer (e.g., ammonium acetate buffer, pH 4.5) to normalize matrix effects.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by equilibration with the dilution buffer.

    • Load the prepared urine sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interfering substances.

    • Elute the analytes, including N-methylnicotinium, with a stronger organic solvent containing a small percentage of a basic modifier (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Urine 1. Urine Sample Spike 2. Add Internal Standard Urine->Spike Dilute 3. Dilute and Adjust pH Spike->Dilute SPE 4. Solid-Phase Extraction (SPE) Dilute->SPE Evap 5. Evaporate and Reconstitute SPE->Evap Inject 6. Inject into LC-MS/MS Evap->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection (MRM) Separate->Detect Quantify 9. Data Analysis and Quantification Detect->Quantify

Figure 2: Experimental workflow for the quantification of N-methylnicotinium in urine by LC-MS/MS.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the retention of polar compounds like N-methylnicotinium.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • MRM Transition for N-methylnicotinium: Monitor the transition from the precursor ion (the molecular weight of N-methylnicotinium) to a specific product ion.

      • MRM Transition for Internal Standard: Monitor the corresponding transition for the isotopically labeled internal standard.

4. Data Analysis and Quantification:

  • Generate a calibration curve using known concentrations of the N-methylnicotinium standard.

  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

  • Determine the concentration of N-methylnicotinium in the urine samples by interpolating their peak area ratios on the calibration curve.

Table 1: Example LC-MS/MS Parameters for N-methylnicotinium Analysis

ParameterValue
LC System
ColumnHILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient95% B to 50% B over 5 min
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System
Ionization ModeESI Positive
MRM Transition (Analyte)e.g., m/z 177.1 → 120.1
MRM Transition (IS)e.g., m/z 180.1 → 123.1
Collision EnergyOptimized for the specific instrument

V. Conclusion and Future Directions

The study of N-methylnicotinium, while still in its nascent stages, holds significant promise for expanding our understanding of nicotine's complex metabolic and pharmacological profile. As a stable, albeit minor, metabolite, its quantification can provide additional insights into individual variations in nicotine metabolism. The differential activity of N-methylnicotinium at nAChR subtypes warrants further investigation to determine its potential contribution to nicotine dependence and its viability as a target for novel therapeutic interventions.

Future research should focus on:

  • Definitive enzymatic characterization: Unequivocally confirming Nicotinamide N-methyltransferase as the primary enzyme responsible for N-methylnicotinium formation in humans.

  • Precise quantitative analysis: Conducting large-scale studies to accurately determine the percentage of nicotine metabolized via this pathway in diverse populations.

  • In-depth pharmacological profiling: Thoroughly characterizing the functional activity (agonist, antagonist, or partial agonist) of N-methylnicotinium at a wider range of nAChR subtypes.

  • Clinical relevance: Investigating the correlation between N-methylnicotinium levels and smoking behaviors, dependence, and cessation outcomes.

By venturing into these less-explored territories of nicotine metabolism, the scientific community can hope to uncover new strategies to combat the global health crisis posed by tobacco addiction.

References

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Title: The Critical Distinction: A Guide to Stereoisomers and Isotopic Analogs in Drug Development, Featuring (S)-1-Methyl-d3-nicotinium and Racemic Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug development, precision is paramount. The biological activity of a therapeutic agent is not merely a function of its chemical formula but is profoundly dictated by the three-dimensional arrangement of its atoms—a concept known as stereochemistry. Furthermore, our ability to accurately quantify a drug's journey through the body relies on sophisticated analytical techniques, often employing isotopically labeled analogs. This guide delves into these two critical concepts, using the specific examples of (S)-1-Methyl-d3-nicotinium iodide and its corresponding racemic mixture to illustrate the fundamental differences in their composition, application, and analysis. As a senior application scientist, my objective is to provide not just protocols, but a foundational understanding of the causality behind these advanced methodologies, empowering researchers to make informed decisions in their own development pipelines.

Chapter 1: The Principle of Chirality in Drug Action

Chirality, derived from the Greek word for 'hand', is a geometric property of molecules that are non-superimposable on their mirror images. These mirror-image isomers are known as enantiomers . A 50:50 mixture of two enantiomers is termed a racemic mixture or racemate .[1]

Biological systems—composed of chiral proteins, nucleic acids, and sugars—are inherently stereoselective. Consequently, enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[1][3] The tragic case of thalidomide, where the (R)-enantiomer was sedative but the (S)-enantiomer was teratogenic, remains a stark reminder of the importance of stereochemical purity.[1][4]

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines.[5][6][7] These regulations require developers to characterize individual enantiomers and provide a scientific justification for marketing a single enantiomer or a racemate.[7][8][9]

Diagram: Stereospecificity of Drug-Receptor Binding

G Fig. 1: Conceptual model of stereospecific drug binding. cluster_0 Biological Receptor (Chiral) cluster_1 Enantiomers Receptor Receptor Binding Site Site A Site B Site C S_Drug (S)-Enantiomer (Eutomer) A' B' C' S_Drug:p0->Receptor:f0  Strong Fit S_Drug:p1->Receptor:f1 S_Drug:p2->Receptor:f2 R_Drug (R)-Enantiomer (Distomer) A' C' B' R_Drug:p0->Receptor:f0  Partial Fit R_Drug:p1->Receptor:f2  Mismatch/Steric Hindrance

Caption: The (S)-enantiomer achieves a three-point binding, leading to high affinity, while the (R)-enantiomer cannot, resulting in poor or no activity.

Chapter 2: The Role of Stable Isotope Labeling in Pharmacokinetics

Isotopologues are molecules that differ only in their isotopic composition.[10] Stable isotope labeling involves replacing one or more atoms in a molecule with their non-radioactive, heavier isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D), carbon-¹²C with ¹³C, or nitrogen-¹⁴N with ¹⁵N.[11][12]

This substitution creates a molecule that is chemically and biologically almost identical to the parent drug but has a different mass.[12][13] The key advantage is that this mass difference is easily detectable by mass spectrometry (MS).[11][14] This makes stable isotope-labeled compounds invaluable tools, particularly as internal standards in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[11][12][14][15] By adding a known quantity of the labeled compound to a biological sample (e.g., blood or plasma), one can accurately quantify the concentration of the unlabeled therapeutic drug, correcting for variations in sample preparation and instrument response.[14][15]

Chapter 3: Core Comparison: (S)-1-Methyl-d3-nicotinium vs. Racemic 1-Methyl-nicotinium

Let's now apply these principles to our compounds of interest. (S)-1-Methylnicotinium is a metabolite of nicotine.[16][][18][19] The "-d3" designation indicates that the three hydrogen atoms on one of the methyl groups have been replaced with deuterium.

Feature(S)-1-Methyl-d3-nicotinium Iodide Racemic 1-Methyl-nicotinium Iodide
Stereochemical Composition Enantiomerically pure, containing only the (S)-enantiomer.A 50:50 mixture of (S)- and (R)-enantiomers.
Isotopic Composition Isotopically labeled. The N-methyl group is -CD₃ instead of -CH₃.Natural isotopic abundance. The N-methyl group is -CH₃.
Molecular Weight (Cation) ~179.14 g/mol ~176.12 g/mol
Primary Application Internal standard for quantitative bioanalysis (e.g., LC-MS/MS).[12]Test article for pharmacological, toxicological, or metabolic studies of the racemate.
Expected Biological Activity Assumed to have the same biological activity as the unlabeled (S)-enantiomer, but used in non-pharmacological concentrations for analytical purposes.A composite of the activities of both the (S)- and (R)-enantiomers. Studies on nicotine enantiomers suggest the (S)-form is more potent and toxic.[20][21]

Chapter 4: Key Analytical Workflows and Protocols

Differentiating between these compounds requires specific analytical techniques capable of resolving enantiomers and distinguishing between isotopologues.

Protocol 4.1: Chiral Separation of Racemic 1-Methyl-nicotinium by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers.[22][23][24] The CSP creates a chiral environment where the two enantiomers form transient, non-covalent diastereomeric complexes with differing stability.[24][25] This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[22]

Instrumentation & Materials:

  • HPLC system with a UV or PDA detector

  • Chiral Stationary Phase Column (e.g., a polysaccharide-based CSP like a cellulose or amylose derivative, which are known to be versatile)[22][24]

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

  • Chiral mobile phase additives (if required, e.g., a small amount of an acid or base like trifluoroacetic acid or diethylamine to improve peak shape)

  • Racemic 1-Methyl-nicotinium iodide standard

  • (S)- and (R)-1-Methyl-nicotinium iodide reference standards (if available, for peak identification)

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of racemic 1-Methyl-nicotinium iodide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a working standard by diluting the stock to 10 µg/mL.

  • Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. A common starting point for polysaccharide CSPs is a mixture of a non-polar solvent and an alcohol, such as Hexane:Isopropanol (80:20 v/v).

  • System Equilibration: Install the chiral column and equilibrate the system by pumping the mobile phase through it at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject 10 µL of the working standard solution onto the column.

  • Data Acquisition: Monitor the column effluent at a suitable wavelength (e.g., ~260 nm for the pyridine ring) and record the chromatogram.

  • Analysis: If the separation is successful, two distinct peaks corresponding to the (S)- and (R)-enantiomers will be observed. The area under each peak can be integrated to determine the enantiomeric ratio (which should be ~50:50 for a true racemate).

Causality & Trustworthiness: The choice of a polysaccharide-based CSP is based on its broad applicability for separating a wide range of chiral compounds.[22] The protocol is self-validating: a successful separation of a known racemic standard into two equal-area peaks confirms the method's ability to resolve the enantiomers.

Diagram: Chiral HPLC Separation Workflow

G Fig. 2: Workflow for the chiral resolution of a racemic mixture. cluster_peaks Racemate Racemic Mixture ((S)- & (R)-Enantiomers) Injector HPLC Injector Racemate->Injector Column Chiral Stationary Phase (CSP) Column Injector->Column Interaction Pump HPLC Pump (Mobile Phase) Pump->Injector Detector UV/PDA Detector Column->Detector Separated Enantiomers Chromatogram Resulting Chromatogram Detector->Chromatogram peak1 Peak 1 (S)-Enantiomer peak2 Peak 2 (R)-Enantiomer

Caption: The racemic mixture is separated into individual enantiomers on the chiral column, yielding two distinct peaks.

Protocol 4.2: Distinguishing Isotopologues by Mass Spectrometry (MS)

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z).[26] Since (S)-1-Methyl-d3-nicotinium has three deuterium atoms (mass ≈ 2 amu) in place of three hydrogen atoms (mass ≈ 1 amu), its molecular weight is approximately 3 Daltons higher than its unlabeled counterpart. This mass difference provides a clear and unambiguous way to distinguish and simultaneously quantify both compounds.

Instrumentation & Materials:

  • A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • (S)-1-Methyl-nicotinium iodide (the analyte)

  • (S)-1-Methyl-d3-nicotinium iodide (the internal standard)

  • Solvents for LC mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

  • A suitable reversed-phase LC column (e.g., C18)

Step-by-Step Methodology:

  • Standard Preparation: Prepare stock solutions of the analyte and the internal standard. Create a calibration curve by spiking known concentrations of the analyte into a blank matrix (e.g., plasma) and adding a fixed concentration of the internal standard to each sample.

  • Sample Preparation: To an unknown sample (e.g., a patient plasma sample), add the same fixed concentration of the internal standard. Perform a protein precipitation or liquid-liquid extraction to clean up the sample.

  • LC Separation: Inject the prepared sample onto the LC-MS/MS system. A simple gradient elution on a C18 column is typically sufficient. Note: The goal here is not chiral separation; the deuterated and non-deuterated compounds will co-elute.

  • MS/MS Detection:

    • Set the mass spectrometer to monitor specific mass transitions (Selected Reaction Monitoring, SRM) for both the analyte and the internal standard.

    • For the analyte (e.g., m/z 176.1 -> fragment ion), select a precursor ion corresponding to the unlabeled molecule.

    • For the internal standard (e.g., m/z 179.1 -> fragment ion), select a precursor ion corresponding to the deuterated molecule.

  • Quantification: The instrument measures the peak area for the analyte and the internal standard. The ratio of the analyte peak area to the internal standard peak area is calculated. This ratio is then used to determine the concentration of the analyte in the unknown sample by interpolating from the calibration curve.

Causality & Trustworthiness: Using a stable isotope-labeled internal standard is the most robust method for quantitative bioanalysis.[14][15] Because the internal standard is chemically identical to the analyte, it experiences the exact same extraction efficiency, matrix effects, and ionization suppression, ensuring that the final area ratio is a highly accurate reflection of the analyte concentration.[14]

Diagram: Quantitative Bioanalysis using a Deuterated Internal Standard

G Fig. 3: Workflow for LC-MS/MS quantification using a stable isotope-labeled internal standard. Sample Biological Sample (contains Analyte) SpikedSample Spiked Sample Sample->SpikedSample IS Internal Standard ((S)-1-Methyl-d3-nicotinium) IS->SpikedSample Extraction Sample Extraction (e.g., Protein Precipitation) SpikedSample->Extraction LCMS LC-MS/MS System Extraction->LCMS Co-elution of Analyte and Internal Standard Result Quantification Result (Analyte Concentration) LCMS->Result Detection by Mass (m/z vs m/z+3)

Caption: The deuterated internal standard is added to the sample, co-processed, and distinguished from the analyte by mass in the MS detector for accurate quantification.

Conclusion

The distinction between a single, isotopically labeled enantiomer like (S)-1-Methyl-d3-nicotinium iodide and a racemic mixture is not merely academic; it lies at the heart of modern, precise, and safe drug development.

  • A racemic mixture represents a combination of two distinct chemical entities whose individual pharmacological and toxicological profiles must be understood. Its analysis requires specialized chiral separation techniques to ensure its composition and purity.

  • (S)-1-Methyl-d3-nicotinium , in contrast, is an analytical tool. It is an enantiomerically pure, isotopically labeled compound designed not for therapeutic effect, but to serve as the "gold standard" internal standard for the accurate quantification of its active, unlabeled counterpart in complex biological matrices.

Understanding this fundamental difference is crucial for researchers. It dictates the choice of analytical methodologies, the interpretation of pharmacological data, and ultimately, the ability to meet the rigorous scientific and regulatory standards required to bring a safe and effective drug to market.

References

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An In-depth Technical Guide to the Pharmacokinetics of Nicotine Metabolites Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the robust pharmacokinetic profiling of nicotine and its primary metabolites. It is intended for researchers, scientists, and drug development professionals engaged in tobacco product research, smoking cessation studies, and clinical pharmacology. The guide details the critical role of deuterated internal standards in achieving analytical accuracy and precision in complex biological matrices. We present field-proven, step-by-step protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation, grounded in established scientific principles and regulatory expectations.

Introduction: The Metabolic Fate of Nicotine

Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in humans, primarily in the liver.[1] The cytochrome P450 enzyme system, particularly CYP2A6, is responsible for approximately 70-80% of nicotine's conversion to its major metabolite, cotinine.[2][3][4] Cotinine is further metabolized by CYP2A6 to trans-3'-hydroxycotinine (3HC).[2][5] The concentrations and ratios of these metabolites in biological fluids like plasma, urine, and saliva serve as critical biomarkers for assessing nicotine exposure, understanding individual metabolic differences, and evaluating the efficacy of smoking cessation therapies.[6][7][8]

The rate of nicotine metabolism, often phenotyped by the nicotine metabolite ratio (NMR) of 3HC to cotinine, varies significantly among individuals due to genetic polymorphisms in the CYP2A6 gene.[2][5][9] This variability influences smoking behaviors, nicotine dependence, and the success of cessation efforts.[2][9] Therefore, accurate and precise quantification of nicotine and its metabolites is paramount for pharmacokinetic studies.

The Nicotine Metabolic Pathway

The metabolic cascade of nicotine is a multi-step process involving several key enzymatic reactions. Understanding this pathway is fundamental to designing effective bioanalytical strategies.

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 (Major) Other_Metabolites Other Minor Metabolites (e.g., Nornicotine, Nicotine-N'-oxide) Nicotine->Other_Metabolites Hydroxycotinine trans-3'-Hydroxycotinine (3HC) Cotinine->Hydroxycotinine CYP2A6

Caption: Major metabolic pathway of nicotine.

The Cornerstone of Quantitative Bioanalysis: Deuterated Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[10] However, the accuracy of LC-MS/MS can be compromised by several factors, including variability in sample extraction, instrument response drift, and matrix effects.[10][11][12] Matrix effects, caused by co-eluting endogenous components of the biological sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[11][13][14][15][16]

To counteract these variabilities, a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte, is employed.[10][17]

Why Deuterated Standards are Essential

A deuterated internal standard is chemically identical to the analyte, with the key difference being the substitution of one or more hydrogen atoms with deuterium.[18] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the standard.[10]

Key Advantages:

  • Compensates for Matrix Effects: Since the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same ionization suppression or enhancement.[10][18][19] By calculating the ratio of the analyte response to the internal standard response, these effects are effectively normalized.

  • Corrects for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the deuterated internal standard, ensuring the accuracy of the final concentration measurement.[12][19]

  • Accounts for Instrumental Drift: Fluctuations in injection volume or mass spectrometer sensitivity are corrected for by the consistent presence of the internal standard in every sample.[12][17]

For reliable results, deuterated standards must possess high isotopic enrichment (≥98%) and chemical purity (>99%).[18]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the quantification of nicotine and its metabolites in biological samples. These protocols are designed to be robust and adaptable to various laboratory settings.

Sample Preparation: Extracting Analytes from Complex Matrices

The goal of sample preparation is to isolate the analytes of interest from interfering matrix components.[20] Several techniques can be employed, with protein precipitation being a common and efficient method for plasma and urine samples.[21]

Protocol: Protein Precipitation for Plasma/Urine

  • Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of the biological sample (plasma or urine).

  • Internal Standard Spiking: Add 10 µL of a working internal standard solution containing deuterated nicotine (e.g., nicotine-d4), deuterated cotinine (e.g., cotinine-d3), and deuterated trans-3'-hydroxycotinine (e.g., 3-HC-d3) in methanol. This early addition is crucial for correcting recovery losses.[12]

  • Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol containing 1% ammonium carbonate for better release of protein-bound analytes[21]) to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial for LC-MS/MS analysis. For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.

Sample_Prep Start Start: Plasma/Urine Sample (100 µL) Spike Spike with Deuterated Internal Standards (10 µL) Start->Spike Precipitate Add Acetonitrile (300 µL) to Precipitate Proteins Spike->Precipitate Vortex Vortex for 60 seconds Precipitate->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 minutes Vortex->Centrifuge Transfer Transfer Supernatant to HPLC Vial Centrifuge->Transfer Analyze LC-MS/MS Analysis Transfer->Analyze

Caption: Protein precipitation workflow for biological samples.

Liquid Chromatography: Separating the Analytes

Chromatographic separation is essential to resolve the analytes from each other and from potential isobaric interferences in the matrix. A reversed-phase C18 or a Phenyl column is commonly used for this purpose.[21][22]

LC Parameters:

  • Column: A high-resolution column such as a Waters UPLC BEH Phenyl (2.1 x 50 mm, 1.7 µm) or equivalent.[21]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. A total run time of 2-5 minutes is achievable.[21][22]

Tandem Mass Spectrometry: Detection and Quantification

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This technique provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.

Table 1: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nicotine163.2130.1
Nicotine-d4167.2134.1
Cotinine177.198.0
Cotinine-d3180.1101.0
trans-3'-Hydroxycotinine193.180.0
trans-3'-Hydroxycotinine-d3196.183.0

Note: The specific transitions should be optimized for the instrument being used. The values presented are illustrative.[21][23]

Method Validation: Ensuring Data Integrity

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[24] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the parameters that need to be assessed.[24][25][26][27][28]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Typically, accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).[22]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range covering the expected concentrations in study samples should be established.[21][23]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix. This is quantitatively assessed by comparing the response of an analyte in a post-extraction spiked blank matrix to its response in a neat solution.[16]

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Data Analysis and Interpretation

The concentration of each analyte in an unknown sample is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard. This ratio is then plotted against the concentrations of the calibration standards to generate a calibration curve. The concentration of the unknown sample is then interpolated from this curve.

Pharmacokinetic parameters such as the elimination half-life (t½), volume of distribution (Vd), and clearance (CL) can then be calculated from the concentration-time data. For instance, cotinine has a much longer half-life (12-16 hours) compared to nicotine (2-2.5 hours), making it a more reliable biomarker of recent nicotine exposure.[29]

Conclusion: The Path to Reliable Pharmacokinetic Data

The accurate quantification of nicotine and its metabolites is crucial for advancing our understanding of tobacco dependence and for the development of more effective smoking cessation strategies. The use of deuterated internal standards in conjunction with a validated LC-MS/MS method is the most robust approach to overcome the analytical challenges posed by complex biological matrices. The methodologies outlined in this guide provide a solid foundation for researchers to generate high-quality, reliable, and defensible pharmacokinetic data. By adhering to these principles of scientific integrity and rigorous validation, the scientific community can ensure the credibility of its findings in this critical area of public health research.

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An In-Depth Technical Guide to the NMR Spectral Analysis of (S)-1-Methyl-d3-nicotinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The structural elucidation of pharmacologically active molecules is a cornerstone of drug development and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique, offering unparalleled insight into molecular structure and dynamics.[1][2] This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of (S)-1-Methyl-d3-nicotinium Iodide, a deuterated derivative of a nicotine metabolite.[3][] The strategic incorporation of a deuterium-labeled methyl group offers unique advantages in metabolic and mechanistic studies. Understanding its NMR spectral characteristics is paramount for researchers utilizing this isotopically labeled compound.

This document will delve into the theoretical underpinnings of the expected spectral features, provide detailed experimental protocols for sample preparation and data acquisition, and offer a thorough interpretation of the anticipated ¹H and ¹³C NMR data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Molecular Structure and Stereochemistry

(S)-1-Methyl-d3-nicotinium Iodide is a chiral quaternary ammonium salt. Its structure consists of a pyridine ring, which is quaternized by a trideuteromethyl group at the nitrogen atom, and a pyrrolidine ring attached at the 3-position of the pyridine ring. The stereochemistry at the C2' position of the pyrrolidine ring is designated as (S).

G cluster_pyridine Pyridinium Ring Protons cluster_pyrrolidine Pyrrolidine Ring Protons H2 H2 H6 H6 H2->H6 4J (meta) H4 H4 H5 H5 H4->H5 3J (ortho) H5->H6 3J (ortho) H2_prime H2' H3_prime H3' H2_prime->H3_prime 3J (vicinal) H5_prime H5' H2_prime->H5_prime 2J (geminal) H4_prime H4' H3_prime->H4_prime 3J (vicinal) H4_prime->H5_prime 3J (vicinal) N_CH3 N'-CH3

Figure 2. Key ¹H-¹H coupling interactions in (S)-1-Methyl-d3-nicotinium Iodide.

Pyridinium Ring Protons (Aromatic Region: ~8.0 - 9.5 ppm)

The positive charge on the nitrogen atom significantly deshields the protons of the pyridinium ring, causing them to resonate at a high chemical shift (downfield). [5][6][7]

  • H2 & H6: These protons are in the ortho positions relative to the positively charged nitrogen and are therefore the most deshielded. They are expected to appear as distinct signals in the range of 9.0-9.5 ppm. H2 will likely be a singlet or a very narrow doublet due to a small four-bond coupling to H6. H6 will appear as a doublet due to three-bond (ortho) coupling with H5. [8][9][10]* H4: This proton is in the para position to the nitrogen and is also significantly deshielded, expected around 8.5-9.0 ppm. It will appear as a triplet or a doublet of doublets due to coupling with H5 and a smaller long-range coupling.

  • H5: This proton is in the meta position to the nitrogen and will be the most upfield of the aromatic protons, likely in the 8.0-8.5 ppm range. It will appear as a multiplet due to coupling with H4 and H6.

Pyrrolidine Ring Protons (Aliphatic Region: ~2.0 - 4.5 ppm)

The protons on the saturated pyrrolidine ring will appear at lower chemical shifts (upfield) compared to the aromatic protons.

  • H2': This proton is at the chiral center and adjacent to the pyridinium ring. It is expected to be deshielded and appear as a multiplet around 4.0-4.5 ppm due to coupling with the H3' protons.

  • H3', H4', H5': These methylene protons will give rise to complex multiplets in the range of 2.0-3.5 ppm. The geminal and vicinal couplings will lead to overlapping signals.

  • N'-CH₃: The methyl group on the pyrrolidine nitrogen will appear as a sharp singlet around 2.5-3.0 ppm.

Expected ¹H NMR Data Summary
ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2 9.2 - 9.5s or d~1-2 (⁴J)
H6 9.0 - 9.3d~6-8 (³J)
H4 8.7 - 9.0t or dd~8 (³J)
H5 8.2 - 8.5m-
H2' 4.0 - 4.5m-
H3', H4', H5' 2.0 - 3.5m-
N'-CH₃ 2.5 - 3.0s-
N-CD₃ Absent--

¹³C NMR Spectral Analysis: Impact of Deuteration

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The quaternization of the pyridine nitrogen and the presence of the electron-withdrawing pyridinium ring will influence the chemical shifts.

Pyridinium and Pyrrolidine Carbons
  • Pyridinium Carbons (C2, C3, C4, C5, C6): These carbons will be deshielded and appear in the aromatic region of the spectrum, typically between 120-150 ppm. The carbons directly attached to the nitrogen (C2 and C6) will be the most deshielded.

  • Pyrrolidine Carbons (C2', C3', C4', C5'): These sp³ hybridized carbons will resonate in the aliphatic region, generally between 20-70 ppm. C2', being attached to the aromatic ring, will be the most downfield of this group.

The N-CD₃ Signal: A Key Feature

The most significant feature of the ¹³C NMR spectrum will be the signal for the deuterated methyl carbon.

  • Isotope Effect: Deuterium substitution typically causes a small upfield shift (to lower ppm values) for the attached carbon compared to its protonated counterpart. [11][12][13]* C-D Coupling: The carbon signal will be split into a multiplet due to coupling with the three deuterium atoms. Since deuterium has a nuclear spin (I) of 1, the multiplicity of the carbon signal will follow the 2nI + 1 rule, where n is the number of equivalent deuterium atoms. For a CD₃ group, this results in a septet (2 * 3 * 1 + 1 = 7). The coupling constant, ¹J(C,D), will be significantly smaller than the corresponding ¹J(C,H) coupling. [11]

Expected ¹³C NMR Data Summary
CarbonExpected Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)
C2, C6 145 - 150s
C4 140 - 145s
C3, C5 125 - 135s
C2' 60 - 70s
C5' 55 - 65s
N'-CH₃ 40 - 45s
C3', C4' 20 - 35s
N-CD₃ ~45-50septet

Concluding Remarks

The NMR spectral analysis of (S)-1-Methyl-d3-nicotinium Iodide provides a detailed fingerprint of its molecular structure. The ¹H NMR spectrum is characterized by the downfield signals of the pyridinium protons and the upfield resonances of the pyrrolidine ring, with the conspicuous absence of the N-methyl proton signal. The ¹³C NMR spectrum is distinguished by the characteristic septet of the deuterated methyl carbon, a direct consequence of the isotopic labeling. This guide provides a robust framework for the acquisition and interpretation of NMR data for this compound, empowering researchers in their drug development and metabolic studies.

References

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing. Retrieved from [Link]

  • NMR Spectroscopy: Principles, Techniques, and Applications. (n.d.). SlideShare. Retrieved from [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]

  • Isotope shifts and other isotope effects. (n.d.). Retrieved from [Link]

  • Schah-Mohammedi, P., Shenderovich, I. G., Detering, C., Limbach, H.-H., Tolstoy, P. M., Smirnov, S. N., Denisov, G. S., & Golubev, N. S. (2000). Hydrogen/Deuterium-Isotope Effects on NMR Chemical Shifts and Symmetry of Homoconjugated Hydrogen-Bonded Ions in Polar Solution. Journal of the American Chemical Society, 122(51), 12878–12879.
  • Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

  • Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. (n.d.). Biblioteka Nauki. Retrieved from [Link]

  • NMR 5: Coupling Constants. (2023, May 15). YouTube. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Poater, J., Duran, M., Solà, M., & Silvi, B. (2006). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
  • 1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved from [Link]

  • Duell, A. K., McWhirter, K. J., Korrapati, N., Botelho, D. J., & Peyton, D. H. (2022). Determination of Nicotine Protonation State in E-Liquids by Low-Resolution Benchtop NMR Spectroscopy. ACS Omega, 7(31), 27791–27797.
  • D'Souza, M. J., & Kennard, C. H. L. (2006). Tobacco smoke particulate matter chemistry by NMR. Magnetic Resonance in Chemistry, 45(2), 166–170.
  • Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. (n.d.). MPG.PuRe. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • 1 H-NMR spectrum of nicotine in MeOD. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Method of (S)-Nicotine Synthesis. (2024, December 4). PMC - NIH. Retrieved from [Link]

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Methodological & Application

Application Note: LC-MS/MS Quantitation of (S)-1-Methylnicotinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the high-sensitivity quantitation of (S)-1-Methylnicotinium (and its deuterated analog (S)-1-Methyl-d3-nicotinium ) in biological matrices.

This guide addresses the specific analytical challenge of separating this permanently charged quaternary ammonium metabolite from its isobaric interference, Cotinine (both m/z ~177), using Hydrophilic Interaction Liquid Chromatography (HILIC).

Analyte: (S)-1-Methylnicotinium (Nicotine N-Methiodide) & (S)-1-Methyl-d3-nicotinium (Internal Standard/Tracer) Matrix: Human Plasma, Urine, or Cell Culture Media Technique: HILIC-ESI-MS/MS (Positive Mode)

Introduction & Scientific Rationale

(S)-1-Methylnicotinium is a direct metabolite of nicotine, formed via the methylation of the pyridine nitrogen. Unlike nicotine (pKa ~8.0) and cotinine (pKa ~4.8), 1-methylnicotinium is a quaternary ammonium salt , meaning it carries a permanent positive charge regardless of pH.

The Analytical Challenge: Isobaric Interference

A critical failure point in nicotine metabolite profiling is the confusion between 1-Methylnicotinium and Cotinine .

  • Cotinine:

    
    
    
  • 1-Methylnicotinium:

    
     (Cation mass)
    

Standard Reverse Phase (C18) chromatography retains Cotinine but often elutes 1-Methylnicotinium in the void volume due to its high polarity, causing ion suppression and co-elution with salts. Furthermore, because they share the same parent mass (m/z 177), chromatographic resolution is mandatory .

The Solution: HILIC Chromatography

This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) .[1][2][3][4]

  • Retention: The bare silica or amide stationary phase strongly retains the permanently charged 1-methylnicotinium cation via electrostatic interactions.

  • Separation: Cotinine, being less polar and only weakly basic, elutes earlier, establishing a clear separation window.

  • Sensitivity: The high-organic mobile phase required for HILIC enhances desolvation efficiency in the ESI source, boosting sensitivity by 5–10x compared to aqueous C18 methods.

Chemical Standards & Reagents

ComponentDetailPurpose
Analyte (S)-1-Methylnicotinium IodideTarget Quantification
Internal Standard (S)-1-Methyl-d3-nicotinium IodideNormalization / Tracer
Interference Check (-)-CotinineResolution Marker
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffer / pH Control
Mobile Phase B Acetonitrile (LC-MS Grade)Organic Eluent
Precipitation Agent Acetonitrile (ice cold)Protein Precipitation

Sample Preparation Protocol (Protein Precipitation)

This method uses a "Dilute-and-Shoot" approach optimized for HILIC, minimizing sample handling and preventing the loss of polar quaternary amines that occurs with standard Liquid-Liquid Extraction (LLE).

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of (S)-1-Methyl-d3-nicotinium working solution (e.g., 100 ng/mL in ACN).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (Ratio 1:6).

    • Note: The high organic ratio is critical to match the initial HILIC mobile phase conditions, preventing peak distortion.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing a glass insert.

  • Injection: Inject 2–5 µL directly onto the LC-MS/MS.

LC-MS/MS Conditions

Chromatographic Parameters
  • Column: Waters ACQUITY UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm) or Thermo Accucore HILIC.

  • Column Temp: 40°C (Improves peak symmetry for cations).

  • Flow Rate: 0.4 mL/min.

  • Run Time: 6.0 minutes.

Gradient Table:

Time (min) % Mobile Phase A (Aq) % Mobile Phase B (ACN) State
0.0 5 95 Loading (High Organic)
1.0 5 95 Isocratic Hold
3.5 50 50 Elution Ramp
3.6 50 50 Wash
4.0 5 95 Re-equilibration

| 6.0 | 5 | 95 | Ready |

Rationale: Starting at 95% ACN ensures the polar 1-methylnicotinium focuses as a sharp band at the head of the column.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • Desolvation Gas: 1000 L/Hr (Nitrogen).

  • Cone Voltage: Optimized per transition (typically 30–40 V).

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
1-Methylnicotinium 177.1 84.1 25Quantifier (Pyrrolidine ring)
177.1132.120Qualifier
177.1162.118Qualifier (Loss of CH3)
1-Methyl-d3-nicotinium 180.1 84.1 25IS Quantifier
180.1162.118IS Qualifier (Loss of CD3)
Cotinine (Interference)177.198.122Monitor for Separation

Note on d3-IS: The transition 180.1 -> 162.1 corresponds to the loss of the deuterated methyl group (


), yielding the radical cation of nicotine. The transition 180.1 -> 84.1 corresponds to the unlabeled pyrrolidine ring, which is common to both.

Visual Workflows

Figure 1: Sample Preparation & HILIC Logic

G cluster_0 Sample Prep (PPT) cluster_1 HILIC Separation Mechanism Sample Plasma/Urine (50 µL) Spike Add IS: (S)-1-Methyl-d3 (10 µL) Sample->Spike Precip Precipitate: Ice-Cold ACN (300 µL) Spike->Precip Spin Centrifuge 14,000g, 10 min Precip->Spin Super Supernatant (High Organic %) Spin->Super Inject Injection Super->Inject Cotinine Cotinine (Less Polar) Elutes ~1.5 min Inject->Cotinine Weak Retention Analyte 1-Methylnicotinium (Perm. Cation) Elutes ~3.2 min Inject->Analyte Strong Ionic Interaction

Caption: Workflow for extraction and chromatographic separation. High organic content in the supernatant matches HILIC start conditions, preventing peak broadening.

Figure 2: MRM Fragmentation Pathway

MS Parent Precursor Ion [M]+ = 177.1 (N-Methylnicotinium) Frag1 Product Ion m/z 84.1 (Pyrrolidine Ring) Parent->Frag1 CID (25 eV) Quantifier Frag2 Product Ion m/z 162.1 (Loss of CH3) Parent->Frag2 CID (18 eV) Qualifier

Caption: Fragmentation pathway for 1-Methylnicotinium. The m/z 84 fragment is the most stable and abundant for quantification.

Method Validation & System Suitability

To ensure Scientific Integrity and Trustworthiness , the following criteria must be met before every batch analysis:

System Suitability Test (SST)
  • Resolution Check: Inject a mixture of Cotinine (10 ng/mL) and 1-Methylnicotinium (10 ng/mL).

    • Requirement: Baseline resolution (

      
      ) between Cotinine (typically early eluting) and 1-Methylnicotinium.
      
  • Sensitivity Check: Signal-to-Noise (S/N) ratio for the LLOQ standard (e.g., 0.5 ng/mL) must be > 10:1.

  • Carryover: Inject a blank solvent immediately after the highest standard (ULOQ). Peak area in blank must be < 20% of the LLOQ area. Note: Quaternary amines are "sticky"; ensure needle wash contains 0.1% Formic Acid.

Linearity & Range
  • Linear Range: 0.5 ng/mL – 500 ng/mL.

  • Weighting:

    
     (Quadratic regression is often required for wide dynamic ranges in ESI).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Mismatch between sample solvent and mobile phase.Ensure sample diluent is at least 90% Acetonitrile. Do not inject 100% aqueous samples onto HILIC.
Retention Time Shift HILIC column equilibration issues.HILIC columns require longer equilibration than C18. Allow 20 column volumes between runs or extend the re-equilibration step.
High Backpressure Salt precipitation in MS source or column.Ammonium Formate is volatile but can precipitate in high ACN if >20mM. Keep buffer concentration ≤10mM.
Signal Suppression Phospholipids eluting late.Run a "cleanup" gradient ramp to 50% water at the end of the run to wash off matrix components.

References

  • McGuffey, J. E., et al. (2014). "Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids." CDC Stacks. Link

  • Onoue, S., et al. (2011). "A liquid chromatography-mass spectrometry method for nicotine and cotinine; utility in screening tobacco exposure."[2][3][5][6][7] Biomedical Chromatography. Link

  • Thermo Fisher Scientific. (2012). "Superior Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of Hydrophilic Interaction Chromatography (HILIC)." Application Note. Link

  • Restek Corporation. (2020). "Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns." Restek Resource Hub. Link

  • Smyth, T. J., et al. (2007). "Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry." Rapid Communications in Mass Spectrometry. Link

Sources

Application Note: Sample Preparation for N-Methylnicotinium Extraction from Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methylnicotinium (also known as N1-methylnicotinamide or 1-MNA) is a terminal metabolite of nicotinamide and a direct biomarker for Nicotinamide N-methyltransferase (NNMT) activity. Elevated plasma levels are associated with metabolic disorders, cancer, and renal failure. Due to its permanent cationic charge (pyridinium ion) and high polarity (logP < -2) , 1-MNA presents significant bioanalytical challenges, specifically poor retention on reversed-phase columns and high susceptibility to matrix effects (ion suppression).

This guide provides two validated extraction protocols:

  • Protocol A (High Throughput): Optimized Protein Precipitation (PPT) for screening.

  • Protocol B (High Sensitivity): Weak Cation Exchange (WCX) Solid Phase Extraction for trace quantification and matrix elimination.

Chemical Mechanism & Challenges

The "Permanent Cation" Dilemma

Unlike weak bases that can be manipulated by pH, N-methylnicotinium contains a quaternary nitrogen. It remains positively charged across the entire pH range (0–14).

  • Reversed-Phase (C18) Failure: The compound elutes in the void volume due to lack of hydrophobic interaction.

  • SCX Failure: Strong Cation Exchange (SCX) sorbents (sulfonic acid) remain negatively charged at all pHs. Eluting a permanent cation from an SCX cartridge requires high ionic strength buffers (e.g., 500mM salts), which are incompatible with Mass Spectrometry.

  • The Solution (WCX): Weak Cation Exchange (WCX) sorbents utilize carboxylic acid groups (pKa ~5).

    • Loading (pH > 6): Sorbent is deprotonated (

      
      ). Interaction is ON  (Ionic).
      
    • Elution (pH < 3): Sorbent is protonated (

      
      ). Interaction is OFF  (Neutral).
      
Mechanistic Diagram: WCX Extraction of N-Methylnicotinium

WCX_Mechanism cluster_0 Step 1: Retention (pH 7.0) cluster_1 Step 2: Elution (pH 2.0) Sorbent_Neg WCX Sorbent (COO-) Analyte_Pos N-MeN (Cation+) Sorbent_Neg->Analyte_Pos Ionic Bond Sorbent_Neu WCX Sorbent (COOH) Sorbent_Neg->Sorbent_Neu Charge Neutralization Acid Formic Acid (H+) Acid->Sorbent_Neg Protonation Analyte_Free N-MeN (Eluted) Sorbent_Neu->Analyte_Free Release

Caption: Logic flow of Weak Cation Exchange (WCX) for permanent cations. Acidic elution neutralizes the sorbent, not the analyte.

Reagents and Materials

CategoryItemSpecification/Grade
Standards N-methylnicotinium Iodide>98% Purity
Internal Std d3-N-methylnicotinamideDeuterated Isotope
Solvents Acetonitrile (ACN), Methanol (MeOH)LC-MS Grade
Additives Formic Acid (FA), Ammonium FormateLC-MS Grade
SPE Plate Oasis WCX or Strata-X-CW30 mg / 1 cc (96-well preferred)
Column HILIC Amide2.1 x 100 mm, 1.7 µm

Experimental Protocols

Protocol A: Rapid Protein Precipitation (PPT)

Best for: High-concentration samples (>10 ng/mL), PK screening, high throughput.

  • Sample Aliquoting: Transfer 50 µL of plasma into a 96-well deep-well plate.

  • Internal Standard: Add 10 µL of IS working solution (500 ng/mL d3-N-MeN in water).

  • Precipitation: Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The ratio of 1:4 (Plasma:Organic) is critical to ensure >98% protein removal.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to a clean plate.

  • Dilution (Critical): Add 150 µL of pure Acetonitrile to the supernatant.

    • Why? HILIC chromatography requires high organic content at injection to prevent peak broadening. Injecting a water-rich supernatant directly will ruin peak shape.

Protocol B: Weak Cation Exchange (WCX) SPE

Best for: Trace analysis (<1 ng/mL), dirty matrices, biomarker validation.

  • Pre-treatment: Mix 100 µL Plasma + 10 µL IS + 100 µL 50mM Ammonium Acetate (pH 7.0).

    • Purpose: Buffers the plasma to neutral pH to ensure the WCX sorbent remains negatively charged.

  • Conditioning:

    • 1 mL Methanol[1]

    • 1 mL Water

  • Loading: Load the pre-treated sample (~210 µL) onto the WCX cartridge. Gravity or low vacuum (2-3 psi).

  • Wash 1 (Hydrophobic): 1 mL Methanol.

    • Removes: Neutrals, hydrophobic proteins, and phospholipids. The cation stays locked by ionic charge.

  • Wash 2 (Stringent): 1 mL 0.1% Ammonia in Acetonitrile.

    • Removes: Weak bases and interferences. Sorbent stays charged (high pH).

  • Elution: Apply 2 x 200 µL of 2% Formic Acid in Methanol .

    • Mechanism:[2] The acid lowers pH < 3. The carboxylate groups on the sorbent protonate (COOH), losing their negative charge. The N-methylnicotinium is released.

  • Reconstitution: Evaporate to dryness (N2 stream, 40°C) and reconstitute in 100 µL ACN:Water (90:10) for HILIC analysis.

LC-MS/MS Conditions (HILIC)

Due to the polarity of N-methylnicotinium, Reversed-Phase (C18) is unsuitable. HILIC (Hydrophilic Interaction Liquid Chromatography) is the required mode.[3]

  • Column: Waters BEH Amide or Agilent Poroshell HILIC-Z (2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4][5]

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % B (Organic) State
0.0 95 Initial Hold
1.0 95 Injection pulse clearance
4.0 60 Elution of N-MeN
4.1 40 Column Flush
5.0 40 Flush Hold
5.1 95 Re-equilibration

| 8.0 | 95 | End |

MS/MS Transitions (Positive Mode):

  • Analyte (N-MeN): 137.1

    
     94.1 (Quant), 137.1 
    
    
    
    78.0 (Qual).
  • Internal Std (d3-N-MeN): 140.1

    
     97.1.
    

Validation & Troubleshooting

Summary of Performance Data
ParameterProtocol A (PPT)Protocol B (WCX-SPE)
Recovery 85 - 90%92 - 98%
Matrix Effect Moderate Suppression (-20%)Negligible (<5%)
LLOQ 5.0 ng/mL0.1 ng/mL
Throughput 1 hour / 96 samples3 hours / 96 samples
Troubleshooting Guide
  • Issue: Early Elution / Poor Retention.

    • Cause: Injection solvent contains too much water.

    • Fix: Ensure the final sample is dissolved in at least 80-90% Acetonitrile. HILIC requires an organic-rich injection plug.

  • Issue: Low Recovery in SPE.

    • Cause: Elution solvent not acidic enough.

    • Fix: Increase Formic Acid in the elution step to 5%. The WCX sorbent must be fully protonated to release the analyte.

  • Issue: Carryover.

    • Cause: N-methylnicotinium sticks to glass surfaces.

    • Fix: Use Polypropylene (PP) plates and inserts. Add 0.5% Formic Acid to the needle wash.

Workflow Diagram

Workflow cluster_PPT Protocol A: Screening cluster_SPE Protocol B: High Sensitivity Start Plasma Sample (50-100 µL) IS Add Internal Standard (d3-N-MeN) Start->IS PPT_Add Add ACN (1:4 ratio) Precipitate Proteins IS->PPT_Add High Throughput SPE_Buf Buffer pH 7.0 (Ammonium Acetate) IS->SPE_Buf High Sensitivity PPT_Spin Centrifuge 4000g, 10 min PPT_Add->PPT_Spin PPT_Dil Dilute Supernatant 1:1 with ACN PPT_Spin->PPT_Dil LCMS LC-MS/MS Analysis HILIC Column (Amide) PPT_Dil->LCMS SPE_Load Load WCX Cartridge SPE_Buf->SPE_Load SPE_Wash Wash: MeOH (Remove Lipids) SPE_Load->SPE_Wash SPE_Elute Elute: 2% FA in MeOH (Neutralize Sorbent) SPE_Wash->SPE_Elute SPE_Dry Evaporate & Reconstitute (90% ACN) SPE_Elute->SPE_Dry SPE_Dry->LCMS

Caption: Decision tree for selecting Protein Precipitation vs. WCX-SPE based on sensitivity needs.

References

  • Liu, X., et al. (2018). "LC–MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters."[6] Bioanalysis, 10(9), 673-689.[6]

  • Waters Corporation. "Oasis WCX: Method Development Support for Weak Bases and Quaternary Amines." Waters Application Notes.

  • Itagaki, S., et al. (2021). "Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS."[5] Biomedical Chromatography, 36(2).

  • Thermo Fisher Scientific. "SOLA CX and WCX SPE Protocols for Clinical Research." Thermo Scientific Technical Guides.

Sources

Advanced SPE Strategies for Nicotinium Metabolites: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The extraction of nicotine and its downstream metabolites (cotinine, trans-3'-hydroxycotinine) presents a classic bioanalytical challenge: these compounds are highly polar, basic alkaloids that suffer from poor retention on standard C18 silica and significant suppression in mass spectrometry.

While "nicotine" is the parent drug, the extraction mechanism relies entirely on the nicotinium ion . At physiological and acidic pH, the pyrrolidine nitrogen (


) is protonated.[1] Successful extraction requires exploiting this ionic state.

This guide rejects the "dilute-and-shoot" approach in favor of Mixed-Mode Cation Exchange (MCX) . This mechanism provides the highest sample cleanliness by utilizing a "lock-and-key" wash strategy: locking the analyte by charge, washing away neutrals with 100% organic solvent, and unlocking by pH switch.

Target Analytes & Physicochemical Context[1][2][3][4][5][6][7][8][9]
AnalytepKa (Pyrrolidine)pKa (Pyridine)LogPIonic State at pH 4.0
Nicotine 8.023.121.17Dication (+2)
Cotinine < 1.0 (Amide)4.500.07Monocation (+1)
3'-Hydroxycotinine < 1.0 (Amide)4.50-0.58Monocation (+1)
N-Methylnicotinium N/A (Quaternary)3.12-1.50Permanent Cation

Critical Insight: Cotinine and 3-HC are significantly more polar than nicotine. Traditional Liquid-Liquid Extraction (LLE) often fails to recover 3-HC efficiently. SPE is mandatory for comprehensive metabolic profiling.

Mechanism of Action: The "Digital" Extraction

We utilize a Mixed-Mode Strong Cation Exchange (MCX) sorbent. This sorbent contains both hydrophobic chains (retention of non-polars) and sulfonic acid groups (retention of bases).

The Logic of Retention
  • Acidic Load (pH < 4): The sorbent is negatively charged (

    
    ). The nicotinium metabolites are positively charged (
    
    
    
    ). They bind ionically.
  • Organic Wash: Because the analytes are ionically bound, we can wash the cartridge with 100% Methanol . This is impossible on C18 (where MeOH elutes everything). This step removes phospholipids and neutral matrix interferences.

  • Basic Elution (pH > 10): We apply 5% Ammonium Hydroxide. This deprotonates the nicotinium ion, returning it to a neutral base. The ionic bond breaks, and the organic solvent elutes the now-neutral drug.

Workflow Visualization

SPE_Mechanism cluster_0 Step 1: Loading (pH 4) cluster_1 Step 2: Interference Removal cluster_2 Step 3: Elution (pH > 10) Nicotinium Nicotinium Ion (+) Interaction Ionic Bond Formed Nicotinium->Interaction Sorbent Sorbent (SO3-) Sorbent->Interaction Wash1 Acid Wash (Removes Proteins) Interaction->Wash1 Wash2 100% MeOH Wash (Removes Neutrals/Lipids) Wash1->Wash2 Base 5% NH4OH Wash2->Base Neutralization Deprotonation (Nicotinium -> Nicotine) Base->Neutralization Release Elution in Organic Neutralization->Release

Caption: The "Digital" On/Off switch of Mixed-Mode Cation Exchange. Analytes are locked by charge, allowing aggressive organic washing before neutralization and release.

Protocol A: Comprehensive Metabolite Profiling (MCX)

Applicability: Nicotine, Cotinine, trans-3'-Hydroxycotinine, Anabasine, Nornicotine. Matrix: Urine or Plasma (200 µL).

Materials
  • Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 cc.

  • Internal Standard: Cotinine-d3 and Nicotine-d4 (1 µg/mL in MeOH).

  • Reagents: Formic Acid, Ammonium Hydroxide (28-30%), Methanol (LC-MS grade).

Step-by-Step Procedure
  • Sample Pre-treatment (Crucial):

    • To 200 µL of plasma/urine, add 20 µL Internal Standard.

    • Add 200 µL 1% Formic Acid (aq) .

    • Why: This acidifies the sample (pH ~2-3), ensuring 100% of the population exists as the nicotinium cation to bind with the sorbent.

    • Vortex and centrifuge at 10,000 x g for 5 mins (precipitates gross proteins).

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water (acidified with 0.1% Formic Acid).

  • Loading:

    • Load the pre-treated supernatant at a slow flow rate (1 mL/min).

    • Note: Do not let the cartridge dry out yet.[2]

  • Wash 1 (Matrix Removal):

    • 1 mL 0.1M Formic Acid.

    • Function: Removes proteins and polar interferences that are not positively charged.

  • Wash 2 (Hydrophobic Removal):

    • 1 mL 100% Methanol.

    • Function: This is the "magic" step. Since nicotine is ionically bound, it will not elute. This wash strips phospholipids and neutral drugs (like benzodiazepines or steroids) that might co-elute.

  • Elution:

    • Solvent: 5% Ammonium Hydroxide in 50:50 Methanol/Acetonitrile (v/v).

    • Volume: 2 x 500 µL.

    • Mechanism:[3][4][5] The NH4OH raises pH > 10. The nicotinium ion loses its proton, becomes neutral, releases from the sulfonate group, and dissolves in the organic solvent.

  • Post-Elution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase A (e.g., 10mM Ammonium Formate pH 3.5).

Protocol B: The "Permanent Cation" Challenge (WCX)

Applicability: Quaternary Ammonium species (e.g., N-methylnicotinium) or when Protocol A yields poor recovery for highly basic analogs.

The Problem: Quaternary amines maintain a positive charge at all pH levels. You cannot deprotonate them with Ammonium Hydroxide. Therefore, Protocol A will permanently trap them on the MCX cartridge.

The Solution: Use Weak Cation Exchange (WCX) .

  • Sorbent: Carboxylate-functionalized polymer (e.g., Oasis WCX, Strata-X-CW).

  • Mechanism: The sorbent (Carboxylate, pKa ~5) is negatively charged at pH 7. It binds the quaternary cation. To elute, we acidify the eluent (pH < 2). This protonates the sorbent (turning COO- to COOH), neutralizing the sorbent's charge and releasing the drug.

Step-by-Step Procedure (WCX)
  • Pre-treatment:

    • Dilute sample with 50mM Ammonium Acetate buffer (pH 7.0).

    • Why: Ensures the sorbent is negatively charged.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL 50mM Ammonium Acetate (pH 7.0).

  • Loading:

    • Load sample.[2][6] Quaternary nicotinium binds to the carboxylate group.

  • Wash:

    • 1 mL Methanol (removes neutrals).

  • Elution:

    • Solvent: 5% Formic Acid in Methanol.

    • Mechanism:[3][4][5] The acid neutralizes the sorbent. The quaternary amine (still positive) is repelled by the now-neutral surface and elutes.

Validation & Quality Control

Linearity & Range
  • Nicotine: 1 – 1000 ng/mL[7]

  • Cotinine: 1 – 2000 ng/mL

  • 3-HC: 5 – 1000 ng/mL

  • Note: 3-HC often requires a higher LLOQ due to lower ionization efficiency.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (Nicotine) Evaporation loss.Nicotine is volatile as a free base.[8] Add 10 µL of 1M HCl to the eluate before evaporation to form the non-volatile hydrochloride salt.
Low Recovery (3-HC) Breakthrough during load.3-HC is very polar. Ensure the load step is fully acidified (pH < 3) to maximize ionic binding.
High Backpressure Protein precipitation.Ensure the pre-treatment centrifugation step (10k x g) is performed. Do not load cloudy samples.

Metabolic Pathway Reference

Understanding the pathway is essential for identifying interferences and selecting Internal Standards.

Metabolic_Pathway cluster_gluc Phase II Conjugation Nicotine Nicotine (Parent) Cotinine Cotinine (Major Metabolite) Nicotine->Cotinine CYP2A6 (C-Oxidation) OH_Cotinine trans-3'-Hydroxycotinine (Renal Excretion) Cotinine->OH_Cotinine CYP2A6 (Hydroxylation) Gluc N-Glucuronides Cotinine->Gluc UGT Enzymes OH_Cotinine->Gluc

Caption: Primary metabolic pathway of nicotine mediated by CYP2A6. 3-HC is the terminal polar metabolite often used as a biomarker for metabolic rate.

References

  • Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Cotinine and Hydroxycotinine in Serum. Method 4027.

  • Phenomenex Inc. (2020). Nicotine, Cotinine, 3-Hydroxycotinine, Nornicotine and Anabasine in Human Urine by LC/MS/MS.[9] Application Note TN-1161.

  • Jacob, P., et al. (2011).[10][11] Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry.[12][10][11][7] Journal of Chromatography B, 879(3-4), 267-276.[11]

  • United Chemical Technologies (UCT). (2023). Extraction and Analysis of Nicotine, Cotinine and Anabasine from Urine using SPE.

  • Thermo Fisher Scientific. (2012). SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine. Application Note 20684.

Sources

MRM transitions for (S)-1-Methyl-d3-nicotinium Iodide quantification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the quantitative analysis of (S)-1-Methyl-d3-nicotinium Iodide using LC-MS/MS. This guide is designed for analytical chemists and researchers focusing on nicotine metabolism, specifically the N-methylation pathway.

Part 1: Introduction & Scientific Rationale

(S)-1-Methylnicotinium (also known as N-methylnicotinium or Nicotine Isomethiodide) is a quaternary ammonium metabolite of nicotine formed by the N-methylation of the pyridine ring. It is distinct from the more common metabolite Cotinine , although they share the same nominal mass (m/z 177 for the non-deuterated forms), presenting a significant analytical challenge known as "isobaric interference."

The Analytical Challenge:

  • Isobaric Interference: (S)-1-Methylnicotinium cation (

    
    ) and protonated Cotinine (
    
    
    
    ) both appear at m/z 177 .
  • Polarity: As a permanent quaternary cation, 1-Methylnicotinium is highly polar and retains poorly on standard C18 columns, often eluting in the void volume where ion suppression is highest.

  • Solution: This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) for retention and specific MRM transitions that distinguish the pyrrolidine ring of 1-Methylnicotinium from the lactam ring of Cotinine.

Part 2: Experimental Protocol

Chemical Standards
  • Analyte: (S)-1-Methyl-d3-nicotinium Iodide (Target or Internal Standard).

    • Label Position: Methyl-d3 group attached to the pyridine nitrogen.[1]

    • Precursor Ion: m/z 180.1 (Cation).[2]

  • Reference: (S)-1-Methylnicotinium Iodide (Native).

    • Precursor Ion: m/z 177.1 (Cation).

Sample Preparation (Solid Phase Extraction - SCX)

Given the cationic nature of the analyte, Strong Cation Exchange (SCX) is the superior extraction method, providing high recovery and matrix cleanup.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 100 µL Plasma/Urine + 100 µL 2% Formic Acid. Load onto SCX cartridge.

  • Washing:

    • Wash 1: 1 mL 0.1% Formic Acid (removes neutrals/acids).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elution: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase B (High Acetonitrile).
    
LC-MS/MS Conditions

Chromatography (HILIC Mode):

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0.0 min: 95% B (High organic to retain polar cation)

    • 2.0 min: 95% B

    • 5.0 min: 60% B

    • 6.0 min: 60% B

    • 6.1 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[3]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

Part 3: MRM Transitions & Data

The specificity of this method relies on the fragmentation of the pyrrolidine ring (m/z 84) which is present in 1-Methylnicotinium but absent in Cotinine (which contains a lactam ring, m/z 98).

Table 1: MRM Transitions for Quantification

CompoundPrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (eV)Mechanism
(S)-1-Methyl-d3-nicotinium 180.1 84.1 Quantifier 25Cleavage of Pyrrolidine Ring
(S)-1-Methyl-d3-nicotinium180.1162.1Qualifier20Loss of CD3 Methyl (Neutral Loss)
(S)-1-Methylnicotinium (d0) 177.1 84.1 Quantifier 25Cleavage of Pyrrolidine Ring
(S)-1-Methylnicotinium (d0)177.1162.1Qualifier20Loss of CH3 Methyl (Neutral Loss)
Cotinine (Interference)177.198.1Monitor22Lactam Ring Fragment
Cotinine (Interference)177.180.1Monitor25Ring Cleavage

Note on Specificity: The transition 177 -> 84 is highly specific for 1-Methylnicotinium. Cotinine does not produce the m/z 84 fragment significantly. Conversely, 1-Methylnicotinium does not produce m/z 98. This allows for accurate quantification even if chromatographic separation is incomplete.

Part 4: Visualization of Pathways

Diagram 1: Fragmentation Pathway & Specificity

This diagram illustrates why the m/z 84 fragment is specific to the Nicotinium structure vs. Cotinine.

FragmentationPathway Precursor_d3 (S)-1-Methyl-d3-nicotinium (Precursor m/z 180.1) Frag_84 Pyrrolidinium Ion (m/z 84.1) SPECIFIC QUANTIFIER Precursor_d3->Frag_84 Ring Cleavage (Retains unlabeled ring) Frag_162 Nicotine Radical (m/z 162.1) Precursor_d3->Frag_162 Loss of CD3 (Neutral Loss) Precursor_d0 (S)-1-Methylnicotinium (Precursor m/z 177.1) Precursor_d0->Frag_84 Ring Cleavage Precursor_d0->Frag_162 Loss of CH3 Cotinine Cotinine (Isobaric m/z 177.1) Cotinine->Frag_84 NOT FORMED Frag_98 Lactam Fragment (m/z 98.1) Cotinine->Frag_98 Lactam Ring Cleavage

Caption: Fragmentation logic demonstrating the specificity of the m/z 84 ion for Nicotinium species, avoiding Cotinine interference.

Diagram 2: Analytical Workflow

Workflow Sample Biological Sample (Urine/Plasma) Spike Spike IS: (S)-1-Methyl-d3-nicotinium Sample->Spike SPE SPE Extraction (Strong Cation Exchange) Spike->SPE Remove Proteins & Neutrals LC HILIC Separation (Retains Quaternary Amines) SPE->LC Inject Reconstituted Sample MS MS/MS Detection (ESI+ MRM) LC->MS Elute at ~4 min Data Quantification (Ratio 177->84 / 180->84) MS->Data

Caption: Step-by-step workflow for the extraction and quantification of N-methylnicotinium species.

Part 5: References

  • BOC Sciences. "(S)-1-Methylnicotinium Iodide - Product Information & CAS 21446-46-8." BOC Sciences Product Database. Accessed 2024.[4][5][6]

  • National Institutes of Health (NIH). "Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine and Metabolites." PubMed Central. Link

  • ChemicalBook. "(S)-1-METHYL-D3-NICOTINIUM IODIDE Basic Information." ChemicalBook. Link

  • ResearchGate. "Fragmentation patterns of nicotine and related compounds using ESI-MS." Journal of Chromatography B. Link

  • Cayman Chemical. "Nicotine-d3 Internal Standard Product Insert." Cayman Chemical. Link

Sources

Precision Preparation of Deuterated Nicotinium Iodide Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DNI-001

For Quantitative Bioanalysis via LC-MS/MS

Executive Summary

This application note details the protocol for preparing, verifying, and storing stock solutions of deuterated Nicotinium Iodide (e.g., N-methyl-d3-nicotinium iodide). As a quaternary ammonium salt used primarily as an Internal Standard (IS) in nicotine metabolite profiling, this compound presents specific physicochemical challenges—notably iodide-mediated photosensitivity and solubility limitations in pure organic solvents.

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Core Managers.

Technical Considerations & Material Science

Before handling the reference material, the operator must understand the specific vulnerabilities of the salt form.

2.1 The Iodide Counter-Ion Challenge

Unlike tartrate or salicylate salts common in nicotine research, the iodide (


)  counter-ion is highly susceptible to photo-oxidation.
  • Mechanism: Exposure to UV/Blue light (

    
     nm) catalyzes the oxidation of 
    
    
    
    (elemental iodine).
  • Impact: This reaction turns the solution yellow and alters the stoichiometry of the salt, leading to concentration errors. Elemental iodine can also react with the nicotine moiety or the matrix, causing unpredictable signal suppression.

  • Mitigation: All handling must occur under amber light or in opaque vessels.

2.2 Solubility & Solvent Selection

Nicotinium iodide is a salt.[] While the nicotine free base is an oil soluble in organics, the salt is:

  • Sparingly Soluble: In pure Acetonitrile (ACN).

  • Moderately Soluble: In Ethanol and Methanol (MeOH).

  • Highly Soluble: In Water (

    
    ).
    

Critical Decision: To prevent "crashing out" during freezing storage, the Primary Stock should use a solvent system with high dielectric constant, while maintaining compatibility with LC-MS mobile phases.

Table 1: Solvent Compatibility Matrix

Solvent SystemSolubility RatingMS CompatibilityStorage Stability (-20°C)Recommendation
100% Water HighGoodPoor (Microbial growth risk)Not Recommended for long-term
100% Methanol ModerateExcellentExcellentSecondary Stock Only
50:50 MeOH:H2O HighExcellentGoodPrimary Stock (Preferred)
100% ACN LowGoodGoodAvoid (Precipitation risk)
Protocol: Stock Solution Preparation
Phase 1: Environmental Preparation
  • Lighting: Dim laboratory lights or use yellow UV-cutoff filters.

  • Glassware: Use Class A Volumetric flasks (Amber glass). If Amber flasks are unavailable, wrap clear flasks in aluminum foil before taring.

  • Equilibration: Allow the deuterated reference material vial to reach room temperature (20-25°C) in a desiccator to prevent condensation on the hygroscopic salt.

Phase 2: Primary Stock Solution (1.0 mg/mL)

Target Concentration: 1.0 mg/mL (free base equivalent). Note: You must correct for the salt factor and isotopic purity.

Calculation Logic:



Step-by-Step:

  • Gravimetric Weighing: Place a clean, foil-wrapped weighing boat on a microbalance (readability 0.01 mg).

  • Transfer: Using an antistatic spatula, transfer approximately 5-10 mg of Nicotinium Iodide-d3. Record the exact mass (

    
    ).
    
  • Solvation (The "Wetting" Step):

    • Transfer the solid to the volumetric flask.

    • Add pure LC-MS grade water to 10% of the flask volume. Swirl gently. The high polarity of water ensures the salt crystal lattice breaks down immediately.

  • Dilution: Fill to 80% volume with LC-MS grade Methanol .

  • Sonication: Sonicate for 5 minutes at ambient temperature. Ensure no crystals remain.

  • Final Volume: Dilute to the mark with Methanol. Invert 10 times to mix.

  • Labeling: Label as "PRIMARY STOCK [Date] [Conc] [Solvent: 90:10 MeOH:H2O]".

Phase 3: Working Standard Preparation

Objective: Create a working solution (e.g., 100 ng/mL) for spiking into biological matrices.

  • Serial Dilution: Do not jump from 1 mg/mL to 100 ng/mL in one step. Use an intermediate step (e.g., 10 µg/mL) to maintain pipetting accuracy (>10 µL volumes).

  • Solvent Match: The Working Standard solvent should match the initial mobile phase of your LC method (typically 95:5 Water:MeOH + 0.1% Formic Acid) to prevent peak distortion during injection.

Workflow Visualization

The following diagram illustrates the critical path for preparation, emphasizing the "Solubility Bridge" strategy.

G Solid Solid Deuterated Nicotinium Iodide Weigh Weighing (Amber Light) Solid->Weigh Desiccated warm-up Solvation Solvation Step 10% Pure Water Weigh->Solvation Transfer to Amber Flask Dilution Dilution Step 90% Methanol Solvation->Dilution Dissolve Salt Lattice Primary Primary Stock (1 mg/mL) 50:50 MeOH:H2O Dilution->Primary Sonicate & Invert Working Working Solution (100 ng/mL) Primary->Working Serial Dilution (Mobile Phase Match) LCMS LC-MS/MS Analysis Working->LCMS Spike into Matrix

Figure 1: Optimized Dilution Workflow. Note the "Solvation Step" using pure water to ensure complete dissolution of the salt before adding the organic solvent.

Quality Control & Validation

Trust but verify. A deuterated standard is useless if its concentration is wrong or if it has degraded.

QC Protocol:

  • UV Scan (Purity Check): Scan the Primary Stock from 200-400 nm.

    • Pass: Distinct peak at

      
       ~260 nm (pyridine ring).
      
    • Fail: Significant absorption >350 nm (indicates

      
       formation/yellowing).
      
  • Response Factor Verification (LC-MS):

    • Inject the new Deuterated Stock against a verified Native (non-deuterated) Standard of known concentration.

    • Calculate the Area Ratio:

      
      .
      
    • The ratio should align with the concentration ratio (adjusted for isotopic purity).

QC Start New Stock Solution Visual Visual Inspection (Clear vs Yellow) Start->Visual UV UV Scan (200-400nm) Visual->UV Colorless Discard DISCARD (Oxidation) Visual->Discard Yellow/Brown MS LC-MS Response Check UV->MS Clean Spectrum UV->Discard Abs >350nm MS->Discard Response Mismatch Approve RELEASE for Use MS->Approve Response within ±5%

Figure 2: Quality Control Decision Tree. Visual inspection for yellowing (iodine formation) is the first critical gate.

Storage & Stability
  • Temperature: Store at -20°C or lower.

  • Container: Amber borosilicate glass vials with PTFE-lined caps.

  • Headspace: Flush with Nitrogen or Argon gas before sealing to prevent oxidation.

  • Shelf Life:

    • Solid: 2 years (desiccated).

    • Primary Stock (MeOH/Water): 6 months.

    • Working Solution: 1 week (prepare fresh recommended).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Solution turns yellow Photo-oxidation of Iodide to Iodine (

).
Discard solution. Prepare fresh in amber glass under low light.
Precipitate at -20°C Solvent polarity too low (high ACN) or conc. too high.Sonicate to re-dissolve. If persistent, increase water content in solvent.
Variable MS Signal H/D Exchange (rare for ring D) or adsorption.Ensure solvent pH is neutral/acidic. Use silanized glass if adsorption is suspected.
References
  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

High-Throughput LC-MS/MS Profiling of Urinary Nicotine Metabolites: A Protocol Using d3-Labeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, high-throughput LC-MS/MS protocol for the simultaneous quantification of nicotine, cotinine, and trans-3'-hydroxycotinine (3-HC) in human urine.[1][2][3][4] Utilizing deuterium-labeled internal standards (d3-analogs) and a Biphenyl stationary phase, this method overcomes common matrix effects associated with urinary analysis while eliminating the need for time-consuming Solid Phase Extraction (SPE). The protocol distinguishes between "Free" and "Total" (glucuronide-conjugated) metabolites, providing a complete metabolic profile suitable for calculating the Nicotine Metabolite Ratio (NMR), a validated biomarker for CYP2A6 activity.

Introduction & Scientific Rationale

The CYP2A6 Metabolic Pathway

Nicotine metabolism is primarily mediated by the hepatic enzyme cytochrome P450 2A6 (CYP2A6) .[5] Approximately 70-80% of nicotine is converted to cotinine, which is subsequently hydroxylated to trans-3'-hydroxycotinine (3-HC).

  • Clinical Significance: The molar ratio of 3-HC to Cotinine (the Nicotine Metabolite Ratio, NMR) is a stable phenotypic marker of CYP2A6 activity. Fast metabolizers (high NMR) often require higher doses of nicotine replacement therapy (NRT) for effective cessation.

  • Glucuronidation: A significant portion of these metabolites exists as N- or O-glucuronides in urine. To measure total exposure, enzymatic hydrolysis using

    
    -glucuronidase is strictly required.
    
The Role of d3-Labeled Standards

Urine is a complex matrix containing salts, urea, and variable organic content that can suppress or enhance electrospray ionization (ESI).

  • Causality: Non-labeled internal standards often do not co-elute perfectly with analytes or respond differently to matrix suppression.[6]

  • Solution: Deuterated (d3) standards (e.g., Cotinine-d3) share near-identical physicochemical properties and retention times with the target analytes. They experience the exact same matrix effects at the moment of ionization, providing a self-correcting quantification mechanism.

Metabolic Pathway Diagram

The following diagram illustrates the oxidative metabolism of nicotine and the targets for this analytical method.

NicotineMetabolism cluster_NMR Nicotine Metabolite Ratio (NMR) Nicotine Nicotine Cotinine Cotinine (Primary Metabolite) Nicotine->Cotinine CYP2A6 (Oxidation) Glucuronides Glucuronide Conjugates (Renal Excretion) Nicotine->Glucuronides UGT2B10 ThreeHC trans-3'-hydroxycotinine (3-HC) Cotinine->ThreeHC CYP2A6 (Hydroxylation) Cotinine->Glucuronides UGT2B10 ThreeHC->Glucuronides UGT

Caption: Figure 1. The CYP2A6-mediated metabolic pathway of nicotine. The ratio of 3-HC to Cotinine serves as the phenotypic biomarker for CYP2A6 activity.

Materials & Reagents

Standards
  • Analytes: Nicotine, Cotinine, trans-3'-hydroxycotinine (3-HC).[1][2][4][7]

  • Internal Standards (IS): (

    
    )-Nicotine-d3, (
    
    
    
    )-Cotinine-d3, trans-3'-hydroxycotinine-d3.
    • Note: d3-labeling is preferred over d4 for cost/availability reasons in some regions, but d4 is also acceptable. Ensure the deuterium label is on the methyl group or a stable ring position to prevent exchange.

Reagents
  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or Recombinant). Activity > 100,000 units/mL.
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Ammonium Formate (10 M stock), Formic Acid.

Experimental Protocol

Sample Preparation: "Dilute-and-Shoot" with Hydrolysis

This workflow is designed for high throughput. It balances sensitivity with column longevity by including a centrifugation step to remove particulates.

Step-by-Step Workflow:

  • Thawing: Thaw urine samples at room temperature and vortex for 10 seconds.

  • Hydrolysis (Total Metabolites):

    • In a 96-well plate or microcentrifuge tube, combine 50 µL Urine + 20 µL Internal Standard Mix (1000 ng/mL each of d3-stds).

    • Add 50 µL

      
      -Glucuronidase solution  (diluted in ammonium acetate buffer, pH 5.0).
      
    • Seal and incubate at 60°C for 2 hours (or 37°C overnight).

    • Control: For "Free" metabolites, replace enzyme solution with buffer and skip incubation.

  • Protein Precipitation / Dilution:

    • Add 150 µL Ice-cold Acetonitrile containing 0.1% Formic Acid. This stops the reaction and precipitates residual proteins.

    • Vortex vigorously for 30 seconds.

  • Clarification:

    • Centrifuge at 4,000 x g for 10 minutes (plate) or 15,000 x g for 5 minutes (tubes).

  • Final Dilution:

    • Transfer 100 µL of supernatant to a fresh plate.

    • Add 400 µL of Mobile Phase A (Water + Buffer). This ensures the sample solvent strength is weak enough to prevent peak distortion (solvent effects) upon injection.

SamplePrep Sample Urine Sample (50 µL) IS Add Internal Std (d3-Mix) Sample->IS Enzyme Add u03b2-Glucuronidase (Hydrolysis) IS->Enzyme Incubate Incubate 60°C, 2 hrs Enzyme->Incubate Crash Add ACN + Formic Acid (Precipitation) Incubate->Crash Spin Centrifuge 4000xg, 10 min Crash->Spin Dilute Dilute Supernatant 1:4 with Mobile Phase A Spin->Dilute Inject LC-MS/MS Injection Dilute->Inject

Caption: Figure 2.[2][3][8] Optimized sample preparation workflow for "Total" nicotine metabolite quantification.

LC-MS/MS Instrumentation Parameters

Chromatography (LC): We utilize a Biphenyl stationary phase.[2][3] Unlike C18, Biphenyl columns offer enhanced pi-pi interactions, providing superior retention and separation for the aromatic pyridine rings of nicotine metabolites, even under acidic conditions.

  • Column: Raptor Biphenyl (Restek) or Kinetex Biphenyl (Phenomenex), 2.1 x 50 mm, 2.7 µm or similar.

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
2.50 95 Elution
3.50 95 Wash
3.51 5 Re-equilibrate

| 5.00 | 5 | End |

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Mode: Multiple Reaction Monitoring (MRM).[9][10]

  • Dwell Time: 20-50 ms per transition.

MRM Transition Table: Note: Collision Energies (CE) are instrument-dependent (typical values for Triple Quad shown).

AnalytePrecursor (m/z)Product (Quant)Product (Qual)CE (eV)
Nicotine 163.1130.1117.125
Nicotine-d3 166.1130.1-25
Cotinine 177.180.198.130
Cotinine-d3 180.180.1-30
3-HC 193.180.1134.135
3-HC-d3 196.180.1-35

Method Validation & Quality Control

To ensure Scientific Integrity , the following validation parameters must be met before routine analysis.

Linearity & Range

Urine concentrations of nicotine metabolites vary wildly between light and heavy smokers.

  • Nicotine: 2 – 1,000 ng/mL[2][3][4]

  • Cotinine: 5 – 5,000 ng/mL[2][3]

  • 3-HC: 10 – 5,000 ng/mL[2][3][4]

  • Curve Fitting: Use a 1/x² weighted linear regression. The d3-IS will correct for non-linearity at the high end caused by saturation, but dilution may be required for extreme samples.

Matrix Effects (ME)

Calculate ME using the post-extraction spike method:



  • Acceptance: The absolute matrix effect can be high (suppression is common in urine), but the IS-normalized Matrix Factor must be close to 1.0 (0.9 – 1.1), proving the d3-standard compensates effectively.

Quality Control (QC)

Run QCs at three levels (Low, Mid, High) every 20 samples.

  • Accuracy: ±15% of nominal value.

  • Precision: CV < 15%.

Data Analysis & Interpretation

Calculating the NMR

The Nicotine Metabolite Ratio is calculated using the molar concentrations of the total (hydrolyzed) metabolites. Since the molecular weights of Cotinine (176.2 g/mol ) and 3-HC (192.2 g/mol ) differ, use molar units or correct for MW if using ng/mL.



  • Interpretation:

    • NMR < 0.31: Slow Metabolizer (Higher success with patches).

    • NMR > 0.31: Normal/Fast Metabolizer (May need varenicline or higher dose NRT).

Troubleshooting Guide
  • Peak Tailing: Usually indicates column overload or pH mismatch. Ensure the final sample diluent matches the initial mobile phase (5% MeOH).

  • Isobaric Interferences: 3-HC has a potential interference from other hydroxy-cotinine isomers. The Biphenyl column is selected specifically to resolve trans-3'-HC from cis-3'-HC and other isomers.

References

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. PLoS ONE 9(7): e101816.[11] Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Nicotine Metabolism and Smoking: Ethnic Differences in the Role of P450 2A6. Retrieved from [Link]

Sources

Mass spectrometry ionization parameters for quaternary ammonium compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry Ionization Parameters for Quaternary Ammonium Compounds (QACs)

Introduction: The Physics of Pre-Charged Ions

Quaternary Ammonium Compounds (QACs) represent a unique class of analytes in mass spectrometry. Unlike most small molecules that require protonation (


) or deprotonation (

) to become detectable, QACs possess a permanent positive charge on the nitrogen atom, independent of pH.

This "pre-charged" state fundamentally alters the Electrospray Ionization (ESI) mechanism. The ionization process for QACs is not about creating charge, but rather about liberating the existing charge from the solvent matrix.

Key Analytical Advantages:

  • High Sensitivity: No competition for protons in the source.

  • pH Independence: Ionization efficiency is largely unaffected by mobile phase pH (though chromatography is).

Key Analytical Challenges:

  • Cluster Formation: The permanent cation strongly attracts counter-ions (Cl⁻, Br⁻, formate) and solvent molecules, forming stable neutral or singly charged clusters (e.g.,

    
    ) that disperse signal.
    
  • Carryover: The positive charge interacts strongly with negatively charged silanols on glass vials, LC tubing, and column stationary phases.

  • Signal Saturation: High surface activity leads to saturation of the ESI droplet surface, causing a limited linear dynamic range.

Mechanism of Ionization & Desolvation

Understanding the specific behavior of QACs in the ESI source is critical for parameter optimization.

ESI_Mechanism_QAC cluster_0 Liquid Phase cluster_1 Taylor Cone & Jet cluster_2 Desolvation Region cluster_3 High Vacuum Liquid Analyte in Solution (R4N+ · X-) Droplet Charged Droplet (Excess + Charge) Liquid->Droplet Nebulization (Gas Flow) Fission Coulomb Fission (Droplet Disintegration) Droplet->Fission Evaporation (Temp/Gas) note CRITICAL DIFFERENCE: No Proton Transfer Required. Energy is used only for desolvation. Droplet->note Declustering Declustering (Removal of Solvent/Counter-ions) Fission->Declustering Cone Voltage (Collision Energy) GasIon Gas Phase Ion [M]+ Declustering->GasIon Mass Analysis

Figure 1: ESI mechanism for pre-charged QACs. Note that the "Ionization" step is effectively a "Desolvation" step.

Protocol: Optimization of Source Parameters

Do not use "Auto-Tune" algorithms for QACs without manual verification. Auto-tuning often ramps voltages too high, inducing in-source fragmentation (ISF) of the alkyl chains.

Step 1: Infusion Setup
  • Concentration: Prepare a 100 ng/mL (ppb) standard in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Flow Rate: Infuse at 10-20 µL/min via syringe pump combined with LC flow (total ~0.3 mL/min) to mimic real chromatographic conditions.

Step 2: Capillary Voltage (Vcap)
  • Theory: Since QACs are already charged, high

    
     is not  needed to drive protonation. High voltage can cause electrical discharge (corona) or excessive internal energy.
    
  • Optimization:

    • Start at 1.0 kV (unusually low for standard ESI).

    • Ramp in 0.5 kV increments up to 4.0 kV.

    • Target: Look for the plateau where signal is stable.

    • Typical Optimal Range: 1.5 kV – 3.0 kV . (Lower than the standard 3.5-4.5 kV used for neutral small molecules).

Step 3: Cone Voltage / Declustering Potential (DP)
  • Theory: This is the most critical parameter .

    • Too Low: Ions remain clustered with solvent or counter-ions (e.g.,

      
       neutral pairs), reducing signal.
      
    • Too High: The "weak" C-N bonds fracture (Hofmann elimination), stripping the alkyl chain before the ion enters the quad.

  • Protocol:

    • Monitor the parent ion mass (

      
      ).[1]
      
    • Simultaneously monitor the characteristic fragment (often

      
       for trimethylamines).
      
    • Ramp Cone Voltage from 10 V to 100 V.

    • Selection: Choose the voltage where the parent ion intensity is maximal before the fragment ion intensity begins to rise significantly.

    • Typical Value: 30 V – 50 V (Higher than typical peptides to ensure declustering, but capped to prevent ISF).

Step 4: Source Temperature & Desolvation Gas
  • Theory: QACs are non-volatile salts. They require robust thermal energy to evaporate the droplet solvent.

  • Settings:

    • Source Temp: 120°C - 150°C.

    • Desolvation Gas Temp: High (350°C - 450°C).

    • Gas Flow: High (800 - 1000 L/hr) to mechanically strip solvent.

MS/MS Fragmentation Behavior

QACs exhibit highly specific fragmentation pathways, dominated by Hofmann Elimination and Charge Remote Fragmentation .

Common Neutral Losses:

Moiety Neutral Loss (Da) Mechanism

| Trimethylammonium | 59 Da (Trimethylamine) | Loss of


, leaving a carbocation. |
| Ethyl group  | 28 Da (Ethylene) | Hofmann elimination. |
| Benzyl group  | 91 Da (Tropylium*) | Note: This forms a positive fragment, not a neutral loss. |
| Long Alkyl Chain  | Series of 14 Da (

) | Charge remote fragmentation along the chain. |

Fragmentation_Pathway cluster_main Collision Induced Dissociation (CID) Precursor Precursor Ion (QAC) [R-N+(CH3)3] Transition Transition State (Hofmann Elimination) Precursor->Transition Collision Energy Product1 Product Ion [R-H]+ (Carbocation) or [R=CH2]+ Transition->Product1 Neutral Neutral Loss N(CH3)3 (59 Da) Transition->Neutral caption Figure 2: Dominant fragmentation pathway (Neutral Loss of Trimethylamine).

LC-MS Method Considerations: The "Sticky" Problem

The permanent positive charge makes QACs adhere to negatively charged surfaces (silanols) in the LC system, leading to severe tailing and carryover.

Mobile Phase Chemistry
  • Buffer: Use Ammonium Acetate (5-10 mM) . The ammonium ions (

    
    ) compete with the QACs for silanol binding sites, improving peak shape.
    
  • Acid: 0.1% Formic Acid . While pH doesn't affect the QAC charge, it protonates residual silanols (

    
    ), reducing secondary interactions.
    
  • Avoid TFA: Trifluoroacetic acid (TFA) causes severe ion suppression (signal loss) by forming tight ion pairs with QACs in the gas phase.

Carryover Mitigation Protocol

If you observe "ghost peaks" in blank injections:

  • Needle Wash: Standard MeOH/Water is insufficient.

    • Recipe:40:40:20 Acetonitrile:Isopropanol:Acetone + 0.2% Formic Acid .

    • Logic: The high organic strength dissolves the hydrophobic tail, while the acid disrupts the ionic interaction.

  • Column: Use "Charged Surface Hybrid" (CSH) or "End-capped" columns designed for basic compounds.

  • Passivation: Periodically inject 10x concentration of a "sacrificial" QAC to saturate active sites before running critical low-level samples.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Signal Intensity Ion pairing with mobile phase anions (TFA, Phosphate).Switch to Formic Acid or Ammonium Acetate/Formate.
High Background Noise Cluster formation (

, etc.).
Increase Cone Voltage (Declustering Potential) by 10-15V.
Peak Tailing Interaction with column silanols.Add 5-10 mM Ammonium Acetate to mobile phase.
In-Source Fragmentation Cone voltage too high.[2]Lower Cone Voltage; check for loss of 59 Da or alkene.
Carryover Adsorption to injector needle/valve.[3]Use aggressive needle wash (ACN/IPA/Acetone/Acid).

References

  • Cydzik, M. et al. (2011).[4] The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides. Journal of the American Society for Mass Spectrometry.[5] Link

  • Waters Corporation. (2020).[6] Cone Voltage Optimization and StepWave Technology. Waters Knowledge Base. Link

  • Agilent Technologies. (2010). Achieving Lowest Carry-over with Agilent 1290 Infinity LC and LC/MS Systems. Agilent Application Notes. Link

  • Seto, C. et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group. Molecules. Link

  • BenchChem. (2025).[7] Ion Suppression Effects in ESI-MS for Quaternary Ammonium Compounds. Technical Support Center. Link

Sources

Troubleshooting & Optimization

Resolving peak tailing of N-methylnicotinium in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in Reverse-Phase Chromatography (RPC) Ticket ID: NMN-RPC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

N-methylnicotinium (NMN) presents a classic chromatographic challenge: it is a quaternary ammonium compound , meaning it carries a permanent positive charge regardless of pH. In Reverse-Phase Chromatography (RPC), this cation interacts aggressively with residual anionic silanols on the silica surface, resulting in severe peak tailing (Asymmetry > 2.0).

This guide provides a tiered troubleshooting approach, moving from mobile phase engineering to stationary phase selection, grounded in the mechanistic understanding of chaotropic chromatography .

Part 1: The Diagnosis (The Mechanistic "Why")

The Silanol Trap

Standard silica columns possess residual silanol groups (


). Above pH 3.5, these groups deprotonate to form 

. Since NMN is permanently positively charged (

), it engages in a secondary ion-exchange interaction with the stationary phase. This is not the desired hydrophobic retention; it is a "sticky" drag that causes the peak tail.
Visualizing the Problem

The following diagram illustrates the competing forces inside your column.

G cluster_0 Stationary Phase Surface cluster_1 Analyte C18 C18 Ligand (Hydrophobic Interaction) Silanol Ionized Silanol (Si-O⁻) (Parasitic Interaction) Result Peak Tailing (As > 2.0) Silanol->Result NMN N-Methylnicotinium (NMN⁺) NMN->C18 Desired Retention (Weak) NMN->Silanol Electrostatic Attraction (STRONG TAILING)

Figure 1: The "Silanol Trap" mechanism showing how electrostatic attraction overrides hydrophobic retention.

Part 2: Mobile Phase Engineering (The Fix)

The most effective immediate solution is to modify the mobile phase to shield the analyte or the silica.

Tier 1: pH Control (The Baseline)
  • Action: Lower Mobile Phase pH to < 3.0.

  • Mechanism: At pH 2.5, most silanols are protonated (

    
    ), rendering them neutral.
    
  • Limitation: Because NMN is a quaternary amine, it remains charged. Some "acidic" silanols (isolated vicinal silanols) may still remain ionized even at low pH.

Tier 2: Ion-Pairing / Chaotropic Agents (The Gold Standard)

If low pH is insufficient, you must add an anion that pairs with the NMN cation.

Option A: Trifluoroacetic Acid (TFA) [1][2][3]
  • Concentration: 0.05% - 0.1% v/v.

  • Why it works: TFA is hydrophobic and negatively charged. It forms an ion pair with NMN (

    
    ), neutralizing the charge and increasing retention on the C18 phase.
    
  • Trade-off: High UV background at 210 nm; significant signal suppression in Mass Spectrometry (MS).

Option B: Chaotropic Salts (For Difficult Separations)
  • Additives: Sodium Perchlorate (

    
    ) or Potassium Hexafluorophosphate (
    
    
    
    ).
  • Why it works: Adhering to the Hofmeister series , these "chaotropic" anions disrupt the solvation shell of the NMN cation, forcing it to associate more strongly with the stationary phase and masking electrostatic repulsion.

  • Reference: McCalley, D.V.[1] demonstrated that chaotropic anions (like

    
    ) significantly outperform standard additives for quaternary amines.
    

Part 3: Experimental Protocol

Protocol A: The "Chaotropic Shield" Method (UV Detection)

Best for: QC, Purity Analysis, HPLC-UV.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5) + 50 mM Sodium Perchlorate (

    
    ) .
    
    • Note: The perchlorate is the key chaotropic agent here.

  • Mobile Phase B: Acetonitrile.

  • Column: C18, End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or similar).

  • Temperature: 40°C (Improves mass transfer).

  • Gradient: 0-20% B over 10 minutes.

Protocol B: The "MS-Compatible" Method

Best for: PK Studies, LC-MS/MS. Chaotropic salts are non-volatile and will ruin a Mass Spectrometer. Use this instead.

  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid .

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: Charged Surface Hybrid (CSH) or similar technology (e.g., Waters CSH C18).

    • Why: These columns have a slight positive surface charge that repels the NMN cation, preventing it from touching the silanols.

Part 4: Comparative Performance Data

The following table summarizes expected peak asymmetry factors (


) based on mobile phase selection for quaternary amines.
Mobile Phase ModifierMechanismExpected

MS Compatible?
0.1% Formic Acid pH Control only1.8 - 2.5 (Poor)Yes
0.1% TFA Ion-Pairing (Strong)1.1 - 1.3 (Excellent)No (Suppression)
10mM Ammonium Acetate (pH 5) Weak Buffer> 2.5 (Unusable)Yes
50mM

(pH 2.5)
Chaotropic Effect1.0 - 1.2 (Perfect)NO (Clogs Source)

Part 5: Troubleshooting Decision Tree

Use this logic flow to determine your next step.

DecisionTree cluster_UV UV / PDA cluster_MS Mass Spec (LC-MS) Start Start: NMN Peak Tailing? CheckDet Detector Type? Start->CheckDet UV_Path Use Chaotropic Salt (NaClO4 or KPF6) CheckDet->UV_Path UV Only MS_Path Use Charged Surface Hybrid (CSH) Column CheckDet->MS_Path MS Required TFA_Path Use 0.1% TFA UV_Path->TFA_Path If Perchlorate unavailable Alt_Path Switch to HILIC Mode MS_Path->Alt_Path If Tailing Persists

Figure 2: Decision matrix for selecting the correct troubleshooting pathway.

Frequently Asked Questions (FAQ)

Q: Can I use HILIC instead of Reverse-Phase? A: Yes, and often it is better. NMN is highly polar. HILIC (Hydrophilic Interaction Liquid Chromatography) retains NMN using a water layer mechanism, avoiding the hydrophobic mismatch. If you are not restricted to RPC, HILIC on a bare silica or Amide column is highly recommended for quaternary amines.

Q: Why does my peak tailing get worse as the column ages? A: Acid hydrolysis strips the bonded phase (C18 ligands), exposing more raw silanols over time. For quaternary amines, this degradation is immediately visible as increased tailing. Use a "Sterically Protected" C18 column to extend lifetime at low pH.

Q: I cannot use TFA or Perchlorate due to MS sensitivity. What now? A: Use Difluoroacetic Acid (DFA) . It is a middle-ground alternative that provides better peak shape than Formic Acid but less signal suppression than TFA. Alternatively, switch to a column specifically designed for bases (e.g., Waters XBridge or Agilent Bonus-RP).

References

  • McCalley, D. V. (2010). Analysis of the strongly basic compounds... in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Link

  • Neue, U. D., et al. (2001). Peak Tailing in HPLC. American Pharmaceutical Review. Link

  • Thermo Fisher Scientific. (2016). Fast and Sensitive Determination of Quaternary Amines by UHPLC. Application Note 72154. Link

  • Rutgers University. (2012). Method for measurement of the quaternary amine compounds... using HPLC-MS/MS. Link

Sources

Technical Support Center: High-Sensitivity LC-MS/MS of Deuterated Nicotinium Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Assigned Specialist: Senior Application Scientist

Introduction: The Analytical Paradox

You are likely here because you are facing the "Nicotinium Paradox": these metabolites (e.g.,


-methylnicotinamide, 1-MNA) are abundant in biology but notoriously difficult to quantify with high sensitivity.

The Root Cause: Nicotinium metabolites possess a permanent quaternary ammonium charge.

  • In Reverse Phase (RPLC): They are too polar, eluting in the void volume where ion suppression is catastrophic.

  • In Mass Spectrometry: While they are pre-charged (good for ESI), they suffer from severe space-charge competition with co-eluting phospholipids.

  • With Deuterated Standards: The "Deuterium Isotope Effect" can separate your Internal Standard (IS) from your analyte, rendering the IS ineffective at correcting matrix effects.[1]

This guide addresses these three failure points directly.

Module 1: Chromatography Optimization

Question: Why do my nicotinium metabolites elute in the void volume even with 100% aqueous mobile phase?

Answer: Standard C18 columns rely on hydrophobic interaction. Nicotinium ions are permanently charged and highly hydrophilic; they have no affinity for the C18 chains. They travel at the speed of the mobile phase (


), co-eluting with salts and unretained matrix components that suppress ionization.

The Solution: HILIC or PFPP You must switch mechanisms. You have two viable options to retain cationic polar species:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Uses a water-layer mechanism on a polar surface (Silica or Amide). The charged analyte partitions into the water-rich layer on the particle surface.

  • PFPP (Pentafluorophenyl Propyl): Offers "multimode" retention—hydrophobic interaction plus strong pi-pi interactions and dipole-dipole moments, which can retain cationic aromatic rings like nicotinium.

Recommended HILIC Protocol
  • Column: Amide-bonded silica (1.7 µm or 2.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer is critical to shield residual silanols).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • Start: 90% B (High organic forces the polar analyte into the water layer).

    • End: 50% B.

    • Crucial: HILIC requires long re-equilibration (20 column volumes) to re-establish the water layer.

Visualizing the Mechanism

HILIC_Mechanism cluster_0 Reverse Phase (C18) Failure cluster_1 HILIC Success C18 C18 Surface (Hydrophobic) Nic1 Nicotinium Ion (Polar/Charged) C18->Nic1 Repulsion/No Interaction Void Void Volume Elution (High Suppression) Nic1->Void Fast Elution Silica Amide/Silica Surface (Polar) WaterLayer Stagnant Water Layer (Enriched on Surface) Silica->WaterLayer Adsorbs Water Ret Retention & Separation WaterLayer->Ret Elutes Later Nic2 Nicotinium Ion Nic2->WaterLayer Partitions Into

Figure 1: Comparison of retention failure in C18 vs. successful partitioning in HILIC mode.

Module 2: The Deuterium Isotope Effect

Question: My deuterated internal standard ( -MNA) has a different retention time than the analyte. Is this a problem?

Answer: Yes, it is a critical sensitivity killer. Deuterium (


) has a smaller molar volume and shorter bond length than Hydrogen (

). This makes deuterated molecules slightly less lipophilic (in RPLC) or less polar (in HILIC) than their non-deuterated counterparts.
  • The Risk: If the

    
    -IS elutes 0.2 minutes apart from the analyte, the IS may be in a "clean" ionization zone while the analyte is in a "suppression" zone (e.g., co-eluting with a phospholipid). The IS will fail to correct for this signal loss, leading to inaccurate quantification.
    
Data: Isotope Retention Shifts
Chromatography ModeAnalyte (

)
Deuterated IS (

)
Shift DirectionImpact on Sensitivity
Reverse Phase (C18)

: 1.50 min

: 1.45 min
Earlier High (Void interference)
HILIC

: 4.20 min

: 4.22 min
Later/Same Low (Better co-elution)
PFPP

: 3.10 min

: 3.10 min
None Minimal (Ideal)

Recommendation: If you observe a shift >0.1 min, switch to a PFPP column or adjust the HILIC gradient slope to be shallower (0.5% B change per min) to force co-elution.

Module 3: Sample Preparation (Eliminating Suppression)

Question: I see high background noise and poor signal-to-noise ratios. Is protein precipitation (PPT) enough?

Answer: No. For nicotinium metabolites, PPT is insufficient. Nicotinium ions are isobaric (same nominal mass) with fragments of choline-containing phospholipids (e.g., Phosphatidylcholines). PPT removes proteins but leaves phospholipids in the sample. These phospholipids compete for the droplet surface in the ESI source, suppressing your analyte.

The Solution: Weak Cation Exchange (WCX) SPE Since your analyte is permanently positively charged, use this to your advantage.

Protocol: WCX SPE for Nicotinium Metabolites
  • Conditioning:

    • 1 mL Methanol

    • 1 mL Water

  • Loading:

    • Mix Plasma 1:1 with 2% Formic Acid (Acidifying breaks protein binding, but the nicotinium remains charged).

    • Load onto WCX cartridge.

  • Wash 1 (Interference Removal):

    • 1 mL 5% Ammonium Hydroxide in Water (Removes neutrals and zwitterions).

  • Wash 2 (Phospholipid Removal):

    • 1 mL 100% Acetonitrile (Crucial step: The charged analyte stays bound to the WCX polymer, while hydrophobic phospholipids are washed away).

  • Elution:

    • 1 mL Methanol containing 5% Formic Acid (The acid disrupts the ionic interaction).

  • Evaporation:

    • Dry under Nitrogen and reconstitute in HILIC mobile phase.

Module 4: Troubleshooting Logic

Question: My sensitivity dropped suddenly. How do I diagnose the root cause?

Use the following logic tree to isolate the issue between the Chemistry (LC) and the Physics (MS).

Troubleshooting_Tree cluster_LC Chromatography Check cluster_MS Mass Spec Check Start Issue: Low Sensitivity CheckPressure Check System Pressure Start->CheckPressure RetTime Is Retention Time Stable? CheckPressure->RetTime Pressure OK PeakShape Is Peak Tailing? RetTime->PeakShape Yes Buffer Check Buffer pH & Conc. (Silanol Activity) PeakShape->Buffer Yes (Tailing) Infusion Post-Column Infusion Test PeakShape->Infusion No (Peak Sharp) Suppression Ion Suppression Zone? Infusion->Suppression Signal Dips at Rt SourceParam Optimize Desolvation Temp Suppression->SourceParam No Suppression Action1 Action: Switch to WCX SPE Suppression->Action1 Yes

Figure 2: Diagnostic workflow for isolating sensitivity loss in nicotinium analysis.

References

  • HILIC Mechanism & Application

    • Jian, W., et al. (2010). "HILIC-MS/MS for the determination of polar metabolites in biological fluids." Journal of Chromatography B.

  • Deuterium Isotope Effects

    • Wang, S., et al. (2007). "Deuterium isotope effects on retention time in reverse phase and HILIC LC-MS." Journal of Mass Spectrometry.

  • Ion Suppression in ESI+

    • Chambers, E., et al. (2007). "Systematic development of a method for phospholipid removal." Journal of Chromatography B.

  • Nicotinamide Metabolism Analysis

    • Trammell, S. A., et al. (2016). "Nicotinamide Riboside is uniquely and orally bioavailable in mice and humans." Nature Communications. (Detailed methods on nicotinium metabolite extraction).

Sources

Technical Support Center: Ion Suppression in Nicotine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Nicotine, Cotinine, and trans-3'-hydroxycotinine Authorized By: Senior Application Scientist

Introduction

Welcome to the technical support hub for bioanalytical scientists. If you are observing signal instability, poor sensitivity, or quantitative bias in your nicotine metabolite assays, you are likely encountering Ion Suppression (Matrix Effects).

Nicotine and its primary metabolites (Cotinine, trans-3'-hydroxycotinine) are polar, basic compounds. In standard Reverse Phase (RP) LC-MS/MS, they often elute early, coinciding with the "void volume" where unretained salts and phospholipids from biological matrices (urine, plasma) elute. This overlap leads to competition for charge in the Electrospray Ionization (ESI) source, suppressing your analyte's signal.[1]

This guide provides a modular troubleshooting workflow to diagnose, isolate, and eliminate these effects.

Module 1: Diagnosis

Q: How do I definitively prove ion suppression is the cause of my low sensitivity?

A: Perform a Post-Column Infusion (PCI) experiment. Do not rely solely on extraction recovery calculations. You must visualize the location of the suppression in your chromatogram relative to your analyte peaks.[2]

The Protocol (PCI)
  • Setup: Connect a syringe pump containing a standard solution of your analyte (e.g., Nicotine at 100 ng/mL) to the LC flow path after the column but before the MS source using a T-connector.

  • Flow: Set the LC pump to run your current gradient method with a blank injection (extracted blank matrix). Set the syringe pump to a low continuous flow (e.g., 5-10 µL/min).

  • Acquisition: Acquire data in MRM mode for the infused analyte.

  • Analysis: You should see a high, stable baseline (from the infusion). Look for "dips" or valleys in this baseline. These dips represent elution zones where matrix components are suppressing ionization.

  • Overlay: Superimpose a chromatogram of your analyte standard. If your analyte peak elutes inside a "dip," you have confirmed ion suppression.

PCI_Setup cluster_legend Logic Flow LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing) Column->Tee  Eluent Syringe Syringe Pump (Analyte Standard) Syringe->Tee  Constant Infusion MS Mass Spectrometer (ESI Source) Tee->MS  Combined Flow Baseline Dip Baseline Dip = Ion Suppression Zone

Figure 1: Schematic configuration for Post-Column Infusion (PCI) to visualize matrix effects.

Module 2: Sample Preparation (The Root Cause)

Q: I am using Protein Precipitation (PPT). Is that sufficient?

A: Rarely. PPT is the leading cause of ion suppression in plasma analysis. Protein precipitation (using Acetonitrile or Methanol) removes proteins but leaves phospholipids (glycerophosphocholines) and salts in the supernatant. Phospholipids are notorious for causing ion suppression because they accumulate on the column and elute unpredictably, often bleeding into subsequent runs.

Recommended Preparation Techniques
MethodEffectivenessProsCons
Protein Precipitation (PPT) LowCheap, fast.Does not remove phospholipids/salts. High suppression risk.
Phospholipid Removal Plates HighSimple "pass-through" workflow.[3] Removes >99% phospholipids.Slightly more expensive than PPT.
Liquid-Liquid Extraction (LLE) HighExcellent clean-up for bases like Nicotine.Labor-intensive. Requires hazardous solvents (e.g., Dichloromethane/MTBE).
Solid Phase Extraction (SPE) HighMost reproducible. Mixed-mode cation exchange (MCX) is ideal for basic nicotine.Complex method development required.[4]

Action Item: If you observe suppression, switch from PPT to Phospholipid Removal Plates (e.g., Ostro, Resprep PLR) or Supported Liquid Extraction (SLE) . These methods specifically target the lipid interferences that plague plasma assays.

Module 3: Chromatography (The Separation)

Q: My nicotine peak elutes early (0.5 - 1.5 min). How do I move it away from the suppression zone?

A: You must increase retention to avoid the "Void Volume." The void volume (t0) contains unretained salts and hydrophilic interferences. Nicotine is polar and basic.[5] On a standard C18 column at acidic pH (formic acid), it is positively charged and elutes very quickly, often right into the salt front.

Strategy A: High pH Reversed-Phase (The "Neutralization" Approach)

By raising the mobile phase pH above Nicotine's pKa (approx 8.0), you neutralize the molecule. Neutral species retain much longer on C18 columns than charged species.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile (100%).

  • Result: Nicotine retention shifts significantly later, moving it away from early-eluting polar interferences. Note: Ensure your column is rated for High pH (e.g., Hybrid Silica).

Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)

If you are analyzing very polar metabolites (like trans-3'-hydroxycotinine), HILIC is superior.

  • Mechanism: Uses a polar stationary phase (Silica, Amide) and high organic mobile phase.

  • Result: The elution order is reversed. Salts elute late; polar analytes retain well.

Chromatography_Decision Start Analyte Elutes < 1.5 min? Check_pH Current Mobile Phase pH? Start->Check_pH Acidic Acidic (Formic/Acetic Acid) Check_pH->Acidic Basic Basic (Ammonium Hydroxide/Bicarb) Check_pH->Basic Action_HighPH Switch to High pH (pH 10) (Increases Hydrophobicity) Acidic->Action_HighPH Option 1 (Preferred) Action_HILIC Switch to HILIC Mode (Retains Polar Compounds) Acidic->Action_HILIC Option 2 (If v. polar) Action_PFP Try Phenyl-Hexyl Column (Pi-Pi Interaction) Acidic->Action_PFP Option 3 Basic->Action_HILIC If still low retention

Figure 2: Decision tree for optimizing chromatographic retention to avoid ion suppression zones.

Module 4: Internal Standards

Q: Can I use Nornicotine as an internal standard for Nicotine?

A: No. You must use a Stable Isotope Labeled Internal Standard (SIL-IS). Structural analogs (like nornicotine or anabasine) do not elute at the exact same time as Nicotine. Therefore, they experience different matrix effects.

  • Requirement: Use Deuterated (Nicotine-d4) or Carbon-13 (Nicotine-13C) standards.

  • Mechanism: A co-eluting SIL-IS experiences the exact same percentage of ion suppression as the analyte. When you calculate the Area Ratio (Analyte Area / IS Area), the suppression cancels out mathematically.

  • Warning: Ensure your Deuterated IS does not separate from the analyte. In HILIC or high-efficiency UPLC, "Deuterium Isotope Effect" can cause slight separation. 13C-labeled standards eliminate this risk entirely.

References

  • US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

    • Establishes the regulatory requirement to assess m
  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. The foundational paper describing the Post-Column Infusion method.
  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Compares PPT, SPE, and PLR methods, highlighting phospholipid interference.
  • Fan, Z., et al. (2018). Reversed-Phase and Hydrophilic Interaction Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. MDPI. Retrieved from [Link]

    • Details the comparison between C18 and HILIC for nicotine analysis.

Sources

Technical Support Center: Nicotinium Iodide Separation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mobile Phase pH for Nicotinium Iodide Separation Role: Senior Application Scientist Status: Active Support Ticket

Welcome to the Advanced Separations Support Center.

You are likely here because you are experiencing peak tailing, retention time instability, or UV interference while analyzing Nicotinium Iodide . This compound presents a dual challenge: the basicity of the nicotinium cation (causing silanol interactions) and the UV activity of the iodide counter-ion.

This guide moves beyond basic "textbook" advice. We will address the causality of your chromatographic issues and provide self-validating protocols to fix them.

Module 1: The Chemistry of the Separation
Q: Why does pH critically impact Nicotinium Iodide chromatography?

A: You are not just separating a single molecule; you are managing a dynamic equilibrium. Nicotinium Iodide dissociates in water into the Nicotinium cation and the Iodide anion .

  • The Cation (Nicotinium): Nicotine has two ionizable nitrogens.

    • Pyridine Ring (

      
      ):  Weakly basic.
      
    • Pyrrolidine Ring (

      
      ):  Moderately basic.
      
    • Implication: At neutral pH (approx. 7.0), the pyrrolidine is protonated (positively charged). This cation acts as a "magnet" for residual silanols (

      
      ) on your column stationary phase, causing severe peak tailing.
      
  • The Anion (Iodide):

    • Iodide (

      
      ) is UV active  with absorption maxima near 193 nm and 226 nm.
      
    • Implication: If you use a standard low-UV method (e.g., 210 nm) to detect nicotine, the iodide counter-ion may appear as a massive "ghost peak" at the void volume (

      
      ) or interfere with early eluting impurities.
      
Visualizing the pH Strategy

The following decision tree outlines how to select your pH based on your specific separation goals.

Nicotine_pH_Strategy Start Start: Nicotinium Iodide Method Goal Define Goal Start->Goal Low_pH Low pH (2.0 - 3.0) (Protonated State) Goal->Low_pH Standard C18 Column High_pH High pH (9.5 - 10.5) (Free Base State) Goal->High_pH Hybrid/Polymer Column Low_Mech Mechanism: Silanols Protonated (Neutral) Nicotine Dicationic Low_pH->Low_Mech High_Mech Mechanism: Silanols Ionized Nicotine Neutral (Free Base) High_pH->High_Mech Low_Pros Pros: Excellent Solubility Suppressed Silanol Activity Low_Mech->Low_Pros High_Pros Pros: Sharp Peaks (No Ionic Interaction) Better Retention on C18 High_Mech->High_Pros Warning Warning: Requires Hybrid Column (e.g., XBridge, Gemini) High_Pros->Warning

Figure 1: Strategic decision matrix for selecting mobile phase pH based on column chemistry and analyte ionization state.

Module 2: Troubleshooting Peak Shape (Tailing)
Q: My Nicotinium peak is tailing (Asymmetry > 1.5). Is my column dead?

A: Likely not. You are experiencing Secondary Silanol Interactions .

When running at pH 4–7, the silanols on the silica surface are deprotonated (negative), and the nicotinium is protonated (positive). They bind ionically, dragging the peak tail.

The Fix (Choose one):

  • The "Sacrificial Base" Method (Traditional):

    • Add Triethylamine (TEA) to your mobile phase (typically 5–10 mM).[1]

    • Mechanism:[1][2][3] TEA is a stronger base than nicotine. It saturates the active silanol sites, effectively "capping" them so the nicotine can pass through without sticking.

    • Protocol: Add 1.0 mL TEA per liter of buffer before adjusting pH.

  • The "High pH" Method (Modern):

    • Switch to a high-pH resistant column (Hybrid Silica or Polymer).

    • Run at pH 10.0 using Ammonium Bicarbonate or Ammonia.

    • Mechanism:[1][2][3] At pH 10, Nicotine is neutral (free base). Neutral molecules do not interact with charged silanols. This usually yields the sharpest peaks.

  • The "Chaotropic Salt" Method (For Low pH):

    • Use Sodium Perchlorate (

      
      )  or Hexafluorophosphate (
      
      
      
      ) at low pH.
    • Mechanism:[1][2][3] The chaotic anion forms an ion pair with the nicotinium cation, masking its charge and increasing retention on the hydrophobic C18 phase.

Module 3: Dealing with Iodide Interference
Q: I see a large fronting peak or high baseline noise at the start of the run. What is it?

A: That is likely the Iodide counter-ion (


) .

Many researchers forget that Iodide is not UV transparent.

  • Absorbance: Strong below 230 nm.

  • Oxidation: In the presence of dissolved oxygen or peroxides in the mobile phase,

    
     oxidizes to Iodine (
    
    
    
    ) or Triiodide (
    
    
    ), which absorbs at 288 nm and 350 nm (yellow color).

Troubleshooting Protocol:

SymptomCauseSolution
Ghost peak at

Iodide eluting unretained.Increase Detection Wavelength: Move UV detection to 254 nm or 260 nm . Nicotine absorbs well here; Iodide does not.
Yellow Mobile Phase Iodide oxidation in waste/flask.Use fresh buffers daily. Degas solvents to remove oxygen.
Negative Peaks Reference wavelength issue.If using a Diode Array Detector (DAD), ensure your reference bandwidth does not overlap with Iodide absorbance.
Module 4: Buffer Preparation & Reproducibility
Q: My retention time shifts by ±0.5 min between batches. Why?

A: You are likely working near the


 of the pyrrolidine nitrogen (approx pH 8.0).

At pH 8.0, a shift of just 0.1 pH units changes the ionization ratio of nicotine significantly (from 50% ionized to 40% or 60%). This drastically alters how the molecule interacts with the stationary phase.

The "Robustness" Protocol: Always select a buffer pH at least 2 units away from the


 for stability.
  • Recommended Low pH: pH 2.5 (Phosphate Buffer).[1] Nicotine is 100% ionized.

  • Recommended High pH: pH 10.0 (Ammonium Bicarbonate/Ammonia). Nicotine is 100% neutral.

Standard Operating Procedure: Phosphate Buffer (pH 2.5)

Use this for standard C18 columns to suppress silanols.

  • Weigh: 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) for a 25 mM solution (1 L).
    
  • Dissolve: Dissolve in 900 mL of HPLC-grade water.

  • Add Additive (Optional): Add 1.0 mL Triethylamine (TEA) if tailing persists.

  • Adjust pH: Use Phosphoric Acid (

    
    , 85%) to adjust pH to 2.5 ± 0.05 .
    
    • Critical: Adjust pH before adding organic solvent or diluting to final volume.

  • Dilute: Bring to volume (1000 mL) with water.

  • Filter: Filter through a 0.2 µm membrane.

Module 5: Workflow Visualization

The following diagram illustrates the troubleshooting logic for Nicotinium Iodide separations.

Troubleshooting_Flow Issue Identify Issue Tailing Peak Tailing Issue->Tailing GhostPeak Ghost Peak / Noise Issue->GhostPeak RetShift Retention Shift Issue->RetShift Check_pH Check pH Tailing->Check_pH Check_UV Check UV Wavelength GhostPeak->Check_UV Check_pKa Is pH near 8.0? RetShift->Check_pKa Add_TEA Add 5mM TEA Check_pH->Add_TEA If pH < 7 Switch_Col Switch to Hybrid C18 (Run pH 10) Check_pH->Switch_Col If pH > 7 Fix_UV Set UV > 250nm (Avoid Iodide Abs) Check_UV->Fix_UV Fix_Buffer Move pH to 2.5 or 10.0 Check_pKa->Fix_Buffer Yes

Figure 2: Troubleshooting logic flow for common Nicotinium Iodide chromatographic issues.

References
  • Restek Corporation. (2023). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Phenomenex. (2021). Overcoming peak tailing of basic analytes in silica type A stationary phases in RP. Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • McCalley, D. V. (2023). Understanding and Managing Peak Shapes of Basic Solutes in Reversed-Phase Liquid Chromatography. Chemical Communications, 59, 7887–7899.

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Iodide.[4][5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). Site of protonation of nicotine and nornicotine in the gas phase: pyridine or pyrrolidine nitrogen? Journal of the American Chemical Society.[6] Retrieved from [Link]

Sources

Technical Support Center: Handling (S)-1-Methyl-d3-nicotinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Best Practices for Storage, Handling, and Recovery of Hygroscopic Deuterated Standards Ticket ID: REF-D3-NIC-001 From: Dr. A. Vance, Senior Application Scientist To: Research Team

Executive Summary

(S)-1-Methyl-d3-nicotinium Iodide is a quaternary ammonium salt derived from (S)-nicotine. Like many quaternary salts, it is acutely hygroscopic . The iodide counterion, while generally stable, can oxidize to iodine (


) upon prolonged exposure to light and moisture, leading to discoloration (yellowing).

The primary failure mode in experiments using this compound is stoichiometric error caused by water weight. If the compound absorbs atmospheric moisture during weighing, the actual mass of the analyte is lower than the measured mass, leading to:

  • False negatives in metabolite quantification (under-spiking internal standards).

  • Shifted retention times in chromatography (due to ionic strength variations if water content is high).

  • Proton contamination in qNMR (H/D exchange is minimal on the methyl-d3, but

    
     signals interfere with integration).
    

This guide provides a self-validating protocol to mitigate these risks.

Module 1: Storage & Environmental Control

Q: How should I store the unopened and opened vials?

A: The "First Line of Defense" is preventing moisture ingress before the vial is ever opened.

  • Unopened: Store at -20°C in a dark environment. The manufacturer’s seal is usually sufficient, but secondary containment is recommended.

  • Opened: Once the septum is pierced or the cap removed, the clock starts.

    • Purge: Always backfill the headspace with dry Argon or Nitrogen before re-sealing.

    • Seal: Wrap the cap junction tightly with Parafilm® or electrical tape.

    • Desiccate: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite™ or Silica Gel) within the freezer.

Q: Why does the powder turn yellow over time?

A: This indicates iodide oxidation .



Moisture accelerates this process. If the solid is pale yellow, it is likely still usable (check purity via LC-MS). If it is dark orange/brown, degradation has occurred, and the standard should be re-purified or discarded.

Module 2: The "Weighing by Difference" Protocol

Q: The mass keeps increasing while I weigh it. How do I get an accurate reading?

A: You are observing the "kinetic uptake" of water. Do not use a static weighing method (taring a boat and adding powder). By the time you close the balance door, the mass has already changed.

The Solution: Use the Weighing by Difference method.[1][2][3] This validates the mass actually delivered to the flask, regardless of how much water the bulk container absorbs during the process.

Protocol: Kinetic-Free Weighing
  • Equilibrate: Allow the vial to reach room temperature in a desiccator (prevents condensation).

  • Tare: Place the entire capped vial on the analytical balance. Tare to zero.

  • Transfer: Remove the vial, take out an estimated amount, and place it into your receiving flask. Do not return excess to the vial.

  • Re-weigh: Place the capped vial back on the balance.

  • Calculate: The negative value displayed is the exact mass transferred.

Note: If the reading drifts due to moisture absorption on the vial's exterior, wipe the vial with an anti-static cloth before the final weigh-back.

Visual Workflow: Weighing by Difference

WeighingWorkflow Start Start: Vial at Room Temp Step1 1. Place Vial on Balance (Cap ON) Start->Step1 Step2 2. Tare Balance (0.0000 g) Step1->Step2 Step3 3. Remove Vial & Transfer Solid to Flask Step2->Step3 Minimize Open Time Step4 4. Return Vial to Balance (Cap ON) Step3->Step4 Result 5. Record Negative Mass (Exact Amount Transferred) Step4->Result Value = Mass Delivered

Figure 1: The "Weighing by Difference" workflow eliminates error caused by atmospheric moisture absorption during the weighing process.

Module 3: Recovery & Drying

Q: My standard has clumped. Can I dry it?

A: Yes, but heat sensitivity is a concern for iodide salts.

  • Do NOT: Oven dry at >60°C (risk of oxidation/decomposition).

  • Do: Vacuum desiccate.

Recommended Drying Setup:

  • Vessel: Place the open vial inside a vacuum drying pistol or a vacuum desiccator.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) for maximum efficiency, or activated Molecular Sieves (4Å).
    
  • Conditions: Apply high vacuum (<1 mbar) at 40°C for 4–6 hours.

  • Validation: Check the appearance. It should return to a free-flowing white/off-white powder.

Decision Tree: Recovery vs. Disposal

RecoveryLogic Status Visual Inspection of Standard Clumped Clumped / Sticky (White/Pale Yellow) Status->Clumped Colored Dark Orange / Brown Status->Colored ActionDry Vacuum Dry (40°C, <1 mbar, 4h) Clumped->ActionDry ActionDiscard Discard / Re-purify (Irreversible Oxidation) Colored->ActionDiscard Check Re-Check Appearance ActionDry->Check Check->Status If recovered Check->ActionDiscard If still sticky

Figure 2: Logic flow for determining if a hygroscopic salt can be salvaged.

Module 4: Analytical Implications (FAQs)

Q: Will the water content affect my NMR integration?

A: Yes. While the deuterium on the methyl group (


) is non-exchangeable, absorbed water introduces a massive 

peak (approx. 4.8 ppm in

or variable in

).
  • Impact: This does not chemically degrade the d3-label, but it makes accurate weighing for qNMR (quantitative NMR) impossible without a correction factor.

  • Fix: If performing qNMR, you must determine the water content first (e.g., via Karl Fischer titration or by adding an internal standard like maleic acid to the NMR tube to back-calculate the true molarity of the nicotinium salt).

Q: Can I make a stock solution to avoid weighing solids every time?

A: Highly Recommended. Dissolving the entire vial into a known volume of solvent (e.g., Methanol or Water) immediately upon opening is the best way to preserve stoichiometry.

  • Storage: Store aliquots of the stock solution at -80°C.

  • Stability: Quaternary ammoniums are generally stable in solution if kept neutral/acidic. Avoid basic conditions to prevent degradation of the nicotinium ring.

Summary Data: Desiccant Efficiency for Iodide Salts

Desiccant AgentEfficiency (Residual

)
Suitability for Nicotinium IodideNotes

High (< 0.02 mg/L air)Excellent Best for vacuum pistols. acidic nature matches the salt.
Molecular Sieves (4Å) High (0.001 mg/L air)Good Must be heat-activated before use.
Silica Gel Low (0.03 mg/L air)Moderate Good for general storage, insufficient for drying wet salts.
Calcium Chloride MediumPoor Can react with some organic salts; avoid direct contact.

References

  • Cambridge Isotope Laboratories (CIL). Stable Isotope Standards for Mass Spectrometry: Storage and Handling. Retrieved from [4]

  • Vanderbilt University. Weighing by Difference Protocol. General Chemistry Laboratory Guidelines.[5] Retrieved from

  • World Health Organization (WHO). General guidelines for the establishment, maintenance and distribution of chemical reference substances.[5] WHO Technical Report Series, No. 943, Annex 3. Retrieved from

  • Google Patents. Method of drying quaternary ammonium salts (US7772435B2). Retrieved from

Sources

Technical Support Center: Minimizing Deuterium Isotope Effects in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Deuterium Isotope Effects in Retention Time Shifts Role: Senior Application Scientist Status: Operational

Welcome to the LC-MS Method Development Support Hub

The Core Issue: You are likely here because your deuterated internal standard (IS) is eluting slightly earlier than your target analyte in Reversed-Phase Liquid Chromatography (RPLC). While a shift of 0.05–0.2 minutes seems negligible, in mass spectrometry, it is critical. If the IS and analyte do not co-elute perfectly, they experience different matrix effects (ion suppression or enhancement) from co-eluting phospholipids or salts. This destroys the fundamental purpose of an internal standard, leading to quantitative inaccuracy.

This guide prioritizes causality and field-proven solutions to diagnose and mitigate the Deuterium Isotope Effect (DIE).

Module 1: Diagnostic Hub

Is this a plumbing issue or a chemistry issue?

Before optimizing, you must confirm the root cause. A retention time (RT) shift can be mechanical (pump fluctuation) or chemical (isotope effect).

Troubleshooting Protocol: The "Shift Check"

Step 1: Calculate Resolution (


) 
Do not rely on visual peak overlap. Calculate the resolution between the Analyte (

) and the Deuterated IS (

).

(Where

is the peak width at half height).

Step 2: The Co-Injection Test

  • Prepare a mixture containing both the non-labeled analyte and the deuterated IS.

  • Inject this mixture.

  • Observation:

    • Perfect Co-elution: The peaks align perfectly. The shift observed in separate runs was likely pump/gradient instability.

    • Split/Shouldering Peaks: The IS elutes earlier (in RPLC). This is the Deuterium Isotope Effect.

Diagnostic Logic Flow

DiagnosticFlow Start User Observation: RT Shift between Analyte & IS Step1 Perform Co-Injection (Mix Analyte + IS) Start->Step1 Decision Do peaks separate? Step1->Decision MechIssue Diagnosis: Mechanical/System (Pump lag, Gradient delay) Decision->MechIssue No (Perfect Overlap) ChemIssue Diagnosis: Deuterium Isotope Effect (Physicochemical Separation) Decision->ChemIssue Yes (Split/Shoulder) Action1 Action: Check Pump/Mixer MechIssue->Action1 Action2 Action: Proceed to Module 2 (Mitigation) ChemIssue->Action2

Figure 1: Diagnostic decision tree to distinguish between system latency and chemical isotope effects.

Module 2: Mitigation Strategies (The Hierarchy of Solutions)

Scientific consensus indicates that chromatographic parameter tweaking (temperature, gradient slope) has a low impact on DIE compared to changing the chemistry of the system [1]. Follow this hierarchy for the most effective results.

Strategy A: The "Silver Bullet" (Chemistry Change)

Effectiveness: 100% | Cost: High

The root cause of DIE is the C-D bond, which is shorter and less polarizable than the C-H bond, making the molecule slightly less lipophilic (hydrophobic) [2].

  • The Fix: Switch to

    
      or 
    
    
    
    labeled standards.
  • Why: These isotopes change the mass without significantly altering the bond length or lipophilicity. They co-elute perfectly with the native analyte in RPLC.

  • Recommendation: If your budget allows or the assay is for a critical regulatory submission (FDA/EMA), replace the Deuterated IS with a

    
     analog immediately.
    
Strategy B: Stationary Phase Switching (HILIC vs. RPLC)

Effectiveness: High | Cost: Medium

If you must use a Deuterated IS, the column choice is your most powerful tool.

FeatureReversed-Phase (C18)HILIC (Hydrophilic Interaction)
Separation Mechanism Hydrophobic InteractionPartitioning into water-enriched layer
Isotope Effect Strong. D-labeled compounds are less hydrophobic, eluting earlier.Negligible. Hydrophobicity is less critical; partition coefficients are similar.
Matrix Effects High (Phospholipids often co-elute in the late gradient).Low (Phospholipids elute early; analytes elute late).
Recommendation Avoid for high-D count molecules (D5+) if possible.Preferred for polar analytes with Deuterated IS.

Protocol: The HILIC Switch

  • Column: Silica or Zwitterionic (ZIC-HILIC) phase.

  • Mobile Phase: High Organic (Start 95% ACN) to Low Organic.

  • Result: In HILIC, the "hydrophobic penalty" of the Deuterium is masked by the water-partitioning mechanism, often resulting in perfect co-elution [3].

Strategy C: Chromatographic Triage (RPLC Optimization)

Effectiveness: Low to Moderate | Cost: Low

If you are locked into RPLC and Deuterated standards:

  • Reduce the "D" Count: Use D3 instead of D9 standards. The effect is additive; fewer deuterium atoms mean less retention shift [4].

  • Avoid Deuterium on Aliphatic Chains: Deuterium on aromatic rings causes less retention shift than on aliphatic (alkyl) chains due to the rigidity of the ring masking the bond-length difference [5].

  • Steepen the Gradient:

    • Logic: A shallow gradient allows the column more "time" to discriminate between the slight lipophilicity differences.

    • Action: Increase the gradient slope (%B change per minute). This compresses the peaks, potentially forcing co-elution, though it does not solve the thermodynamic separation.

Module 3: Advanced FAQ

Q1: Why does the Deuterated standard elute earlier in RPLC? A: This is the "Inverse Isotope Effect." The C-D bond is shorter (


 Å) and the vibrational frequency is lower than the C-H bond. This results in a smaller molar volume and reduced polarizability (London Dispersion Forces). In RPLC, retention is driven by hydrophobic interaction with the C18 chain. The "smaller," less polarizable deuterated molecule interacts more weakly with the stationary phase, causing it to travel faster [2][6].

Q2: Does changing from Methanol to Acetonitrile help? A: Generally, Acetonitrile (ACN) is preferred. Methanol is a protic solvent and can engage in hydrogen bonding that may accentuate the differences between protic and deuterated sites. ACN is aprotic and typically yields sharper peaks, which might make the separation look worse (visually), but the chemical interaction difference is often minimized compared to MeOH [7].

Q3: Can I just widen the integration window to catch both peaks? A: Risky. While this captures the area, it does not solve the Matrix Effect problem.

  • Scenario: Your analyte elutes at 2.50 min (high ion suppression zone). Your IS elutes at 2.45 min (lower ion suppression zone).

  • Result: The IS signal is not suppressed, but the analyte signal IS. The Ratio (Analyte/IS) drops, leading to under-quantification. You must ensure they experience the same matrix environment.

Q4: Does temperature affect the separation? A: Minimal impact. While temperature affects overall retention (


) and viscosity, studies indicate it does not significantly alter the selectivity factor (

) between the H and D isotopologues [1]. Do not rely on column ovens to fix this physics problem.

Visualizing the Mechanism

The following diagram illustrates why RPLC separates these compounds while HILIC often resolves the issue.

Mechanism cluster_RPLC RPLC (Hydrophobic Interaction) cluster_HILIC HILIC (Partitioning) C18 Stationary Phase (C18 Alkyl Chains) Analyte Analyte (C-H) Stronger Interaction C18->Analyte High Affinity IS IS (C-D) Weaker Interaction (Elutes Early) C18->IS Low Affinity WaterLayer Stationary Phase (Water Layer) Analyte_H Analyte (C-H) WaterLayer->Analyte_H Partitioning IS_H IS (C-D) WaterLayer->IS_H Partitioning

Figure 2: Mechanistic difference. RPLC discriminates based on hydrophobicity (C-H vs C-D), causing separation. HILIC relies on partitioning, minimizing the shift.

References

  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect.Analytical Chemistry. (2014).

Technical Support Center: Eliminating Nicotinium & Cationic Carryover

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cleaning Protocols for Mass Spec Sources after Nicotinium Analysis Role: Senior Application Scientist (LC-MS/MS) Format: Technical Support Center (Q&A, Troubleshooting, FAQs)

Case Reference: NIC-CLEAN-001 Status: Active Protocol Applicable Analytes: Nicotinium ions, Nicotine, Cotinine, Quaternary Ammonium Compounds (QACs), and high-affinity cationic species.

Executive Summary: The "Sticky" Cation Problem

Researchers analyzing nicotinium derivatives and quaternary amines often encounter a phenomenon known as the "Memory Effect." Unlike neutral hydrophobic compounds that simply partition into C18 stationary phases, nicotinium ions (permanently positively charged or high pKa) adhere to negatively charged oxide layers on metal surfaces (electrospray needles, sampling cones, ion guides) and glass surfaces via strong electrostatic interactions.

Standard organic flushes (MeOH/ACN) are often ineffective because they do not disrupt these ionic bonds. This guide outlines a self-validating cleaning protocol designed to chemically displace these ions and physically remove them from your MS source.

Phase 1: Diagnosis & Isolation

Q: I see a persistent background signal for Nicotinium (m/z [M]+). Is it my column or my source?

A: Before disassembling the source, you must isolate the contamination vector. "Ghost peaks" usually indicate column carryover, while a constant elevated baseline indicates source or system contamination.

The "Zero-Volume" Isolation Test:

  • Disconnect the Column: Remove your analytical column.[1][2]

  • Install a Union: Connect the injector outlet directly to the MS probe using a PEEK union.

  • Run a "Null" Gradient: Run your standard LC gradient (without injection).

    • Result A: If the background drops to zero, the contamination is on the Column .

    • Result B: If the background persists, the contamination is in the LC System (Mobile phases, mixer, tubing).[3]

    • Result C: Stop the flow.[4] If the signal persists even with no flow , the contamination is baked into the MS Source (Cone, Capillary, Ion Optics).

Visualization: The Contamination Decision Tree

ContaminationLogic Start Persistent Nicotinium Signal Step1 Disconnect Column & Install Union Start->Step1 FlowCheck Run Gradient (No Injection) Step1->FlowCheck SignalDrops Signal Drops? FlowCheck->SignalDrops ColIssue Contamination Source: COLUMN SignalDrops->ColIssue Yes SysIssue Contamination Source: SYSTEM or SOURCE SignalDrops->SysIssue No StopFlow Stop LC Flow SysIssue->StopFlow SignalPersists Signal Persists at 0 mL/min? StopFlow->SignalPersists SourceDirty CRITICAL: Source Contamination (Proceed to Phase 3) SignalPersists->SourceDirty Yes LCDirty LC Tubing/Mixer Contamination (Proceed to Phase 2) SignalPersists->LCDirty No

Figure 1: Diagnostic logic to distinguish between chromatographic carryover and source contamination.

Phase 2: Online Cleaning Protocols (The "Chemical" Flush)

Q: Can I clean the system without venting the MS?

A: Yes, but standard solvents are insufficient. You must use a "Chaotic pH" strategy to disrupt the ionic binding of nicotinium to the flow path.

The "Magic Mix" Wash Protocol: For cationic species, we utilize Trifluoroethanol (TFE) or highly acidic/basic swings to strip ions from surfaces [1].

Table 1: Recommended Wash Solvents for Cationic Contaminants

Wash TypeCompositionMechanism of Action
Wash A (Acidic) 50% MeOH, 45% Water, 5% Formic Acid Proton competition: High H+ concentration displaces bound nicotinium ions.
Wash B (Organic) 40% ACN, 40% IPA, 20% AcetoneSolubilizes hydrophobic residues that may trap cations.
Wash C (The Stripper) 10% Trifluoroethanol (TFE) in Water/MeOHDenatures protein/matrix and disrupts strong polar interactions [2].
Wash D (Passivation) 95% Water, 5% Ammonium Hydroxide CAUTION: Removes cations by deprotonating surface silanols/oxides. Bypass column!

Protocol:

  • Bypass the Column.

  • Inject 50 µL of Wash A . Run at high flow (0.5–1.0 mL/min) for 5 mins.

  • Inject 50 µL of Wash D . Run for 5 mins. Note: The rapid pH swing from 2 to 11 shocks the equilibrium.

  • Flush with Wash B for 10 mins to remove organic residues.

  • Equilibrate with initial mobile phase.

Phase 3: Physical Source Maintenance (The "Deep" Clean)

Q: The background is still there. How do I physically clean the source?

A: If the "online" flush fails, the nicotinium has likely formed a salt deposit on the Cone , Capillary Cap , or Ion Guide . You must perform a physical cleaning.[5]

Safety: Vent the instrument and allow the source to cool (<50°C).

Step-by-Step Source Cleaning Protocol:

  • Disassembly:

    • Remove the ESI probe.[1]

    • Remove the Sampling Cone (or Curtain Plate/Ion Transfer Tube depending on vendor).

    • Crucial: Do not touch the internal skimmer cone unless absolutely necessary (extremely fragile).

  • The "Triple-Dip" Sonication Method: Do not just use Methanol. Use this specific sequence to target ionic contaminants [3].

    • Bath 1: 50:50 Water:Formic Acid (10 mins)

      • Why: Dissolves metal salts and protonates stubborn amines.

    • Bath 2: 100% Water (Milli-Q) (5 mins)

      • Why: Removes the acid residue.

    • Bath 3: 50:50 Methanol:Isopropanol (10 mins)

      • Why: Removes organic films and dries the parts.

  • Mechanical Polishing (If permitted by vendor):

    • If the cone shows visible discoloration (brown/black rings), use Aluminum Oxide (Al2O3) powder (600 grit) or a vendor-supplied lapping paper.

    • Create a slurry with MeOH.[4][6] Gently polish the cone face.

    • Warning:NEVER polish the orifice directly; you will alter the gas dynamics and sensitivity.

  • Drying:

    • Blow dry with high-purity Nitrogen. Do not air dry (risk of dust/lint).

    • Bake the source (if instrument allows) at 150°C for 30 mins after reassembly.

Phase 4: System Passivation

Q: I replaced the column and cleaned the source, but the carryover returns after 5 injections. Why?

A: This is Autosampler Re-contamination . The nicotinium is adsorbing to the injection needle or rotor seal (Vespel/Tefzel) and slowly leaching back out.

Corrective Action:

  • Replace Rotor Seal: Vespel seals are porous and hold cations. Switch to Tefzel or PEEK rotor seals for sticky cationic analysis.

  • Passivate the Needle:

    • Prepare a solution of 6N Nitric Acid .

    • Manually dip the injector needle (if accessible) or flush the needle wash station with Nitric Acid followed by copious water.

    • Note: Nitric acid strips cationic contaminants from stainless steel effectively [4].

Frequently Asked Questions (FAQ)

Q: Can I use 100% Acetonitrile to flush nicotinium? A: No. Acetonitrile is an aprotic solvent. It lacks the protons needed to displace the nicotinium ion from negatively charged surfaces. You need a protic solvent (Water/MeOH) and an acid (Formic/Acetic) or a fluorinated alcohol (TFE).

Q: Why does my signal suppression increase after cleaning? A: You likely left detergent or acid residue in the source. Formic acid is volatile, but if you used Alconox or similar detergents during sonication, they suppress ESI ionization aggressively. Always finish with a pure organic rinse (MeOH/IPA) and bake the source.

Q: What is the "Nicotinium" actually sticking to? A: It sticks to Metal Oxides . Stainless steel forms a chromium oxide layer. At neutral pH, these oxides are negatively charged (deprotonated). The positively charged nicotinium ion binds electrostatically. This is why low pH (protonating the surface) or high pH (deprotonating the analyte, if possible) washes are required.

References
  • Thermo Fisher Scientific. (2012). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods.Link

  • ResearchGate. (2015). How can I solve my carry over issue in LC-MS/MS? (Discussion on Trifluoroethanol usage). Link

  • Scientific Instrument Services. (n.d.). Mass Spectrometer Source Cleaning Procedures.[1][2][3][4][5][6][7][8][9][10]Link

  • Waters Corporation. (2020). Controlling Contamination in LC/MS Systems.Link

Sources

Validation & Comparative

Definitive Guide: Validation of (S)-1-Methyl-d3-nicotinium Iodide in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of (S)-1-Methyl-d3-nicotinium Iodide Assay per FDA Guidelines Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist

Executive Summary & Scientific Rationale

In the bioanalysis of nicotine metabolism, specifically the quantification of N-methylnicotinium (a quaternary ammonium metabolite), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness.

While researchers often default to structural analogs or related deuterated metabolites (e.g., d3-cotinine or d3-nicotine) as surrogates, these alternatives frequently fail to meet the rigorous FDA Bioanalytical Method Validation (BMV) Guidelines (2018) regarding matrix effect compensation.

This guide validates (S)-1-Methyl-d3-nicotinium Iodide as the superior internal standard. Unlike analogs, this Stable Isotope Labeled (SIL) standard provides perfect chromatographic co-elution with the target analyte, ensuring that ion suppression events in the source affect both the analyte and the IS identically, thereby mathematically canceling out the error.

Comparative Analysis: Why the Specific SIL-IS Matters

The following table contrasts the performance of (S)-1-Methyl-d3-nicotinium Iodide against common alternatives used in nicotine metabolite profiling.

Table 1: Comparative Performance of Internal Standard Strategies

Feature(S)-1-Methyl-d3-nicotinium Iodide (Recommended)d3-Cotinine / d3-Nicotine (Surrogate IS)N-Ethylnicotinium (Structural Analog)External Standardization (No IS)
Chemical Identity Deuterated form of target analyte.[1]Different metabolite; different pKa/LogP.Homolog (Ethyl vs Methyl group).N/A
Retention Time Co-elutes perfectly with analyte.Shifts (elutes earlier/later).Shifts significantly.N/A
Matrix Effect Correction Excellent. Experiences identical ion suppression.Poor. Suppression at IS RT

suppression at Analyte RT.
Moderate. Similar chemistry but different RT.None. High susceptibility to matrix variability.
FDA Compliance Risk Low. Meets "Matrix Factor" requirements easily.High. Risk of failing parallelism/matrix tests.Medium.High.
Cost Moderate/High.Moderate.Low.Low.
The Mechanism of Failure in Alternatives

In LC-MS/MS, matrix effects (ion suppression) are temporal. They occur at specific retention times when phospholipids or salts elute.

  • The Analog Failure: If N-methylnicotinium elutes at 2.5 min, but the Analog IS elutes at 2.8 min, a suppression zone at 2.5 min will blind the detector to the analyte but not the IS. The calculated ratio (Analyte/IS) drops false-negatively.

  • The SIL Success: (S)-1-Methyl-d3-nicotinium elutes at 2.5 min. Both signals are suppressed by 50%. The ratio remains constant (

    
    ).
    
FDA Validation Framework (2018 Guidance)

To validate this assay, you must demonstrate the following parameters. The use of (S)-1-Methyl-d3-nicotinium Iodide specifically safeguards the Selectivity and Matrix Effect parameters.

A. Selectivity (Isotopic Contribution)

You must ensure the "d3" standard does not contribute signal to the "d0" analyte channel (and vice versa).

  • Protocol: Inject a blank sample spiked only with the IS at the working concentration.

  • Acceptance Criteria: Interference in the analyte channel must be < 20% of the Lower Limit of Quantitation (LLOQ).

  • Note: High isotopic purity (>99% d3) is required to prevent "d0" contamination inherent in the standard.

B. Matrix Effect (The Critical Test)

Per FDA 2018 guidelines, you must determine the Matrix Factor (MF) .

  • Experiment:

    • Post-Extraction Spike: Extract blank plasma/urine. Spike analyte and IS after extraction.

    • Neat Solution: Prepare analyte and IS in mobile phase.

  • Calculation:

    
    
    
  • IS Normalized MF:

    
    
    
  • Goal: With (S)-1-Methyl-d3-nicotinium, the

    
     should be close to 1.0 , even if the absolute MF is 0.5 (heavy suppression).
    
Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating the assay, highlighting where the SIL-IS provides critical correction.

ValidationWorkflow cluster_PreValidation Pre-Validation Checks cluster_FDA FDA Validation Parameters Start Method Development (HILIC Mode) IsotopePurity Check Isotopic Purity (Ensure <0.5% d0 in d3 IS) Start->IsotopePurity Solubility Solubility Check (Iodide Salt in MeOH/H2O) IsotopePurity->Solubility Selectivity Selectivity (Blank Matrix + IS) Solubility->Selectivity MatrixEffect Matrix Effect (MF) Compare Neat vs. Plasma Selectivity->MatrixEffect MatrixEffect->Start If MF Normalized != 1.0 (Switch IS) Accuracy Accuracy & Precision (3 runs, 5 replicates) MatrixEffect->Accuracy If MF Normalized = 1.0 Stability Stability (Freeze/Thaw, Benchtop) Accuracy->Stability Outcome Validated Assay (IS Normalized MF ~ 1.0) Stability->Outcome

Caption: Step-by-step validation logic. The Matrix Effect node (Red) is the primary failure point for non-deuterated assays.

Detailed Experimental Protocol

This protocol is optimized for quaternary ammonium compounds (permanently charged), utilizing HILIC (Hydrophilic Interaction Liquid Chromatography) rather than Reverse Phase, as C18 columns often fail to retain these polar salts.

Materials
  • Analyte: N-Methylnicotinium Iodide.[]

  • Internal Standard: (S)-1-Methyl-d3-nicotinium Iodide.[3]

  • Matrix: Human Plasma or Urine.

  • Reagents: Acetonitrile (LC-MS grade), Ammonium Formate (Buffer).

Step 1: Stock Solution Preparation
  • Dissolve (S)-1-Methyl-d3-nicotinium Iodide in 50:50 Methanol:Water.

    • Caution: Iodide salts can be light-sensitive. Store in amber glass at -20°C.

  • Prepare a Working IS Solution at 100 ng/mL in Acetonitrile.

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/urine into a 96-well plate.

  • Add 200 µL of Working IS Solution (Acetonitrile).

    • Mechanism:[4][5][6] Acetonitrile precipitates proteins while introducing the IS.

  • Vortex for 2 minutes; Centrifuge at 4000g for 10 minutes.

  • Transfer supernatant to a fresh plate. Do not evaporate (Quaternary amines are non-volatile, but thermal degradation is a risk). Dilute 1:1 with Acetonitrile if necessary to match initial mobile phase.

Step 3: LC-MS/MS Conditions
  • Column: HILIC Silica or Amide column (e.g., Waters Atlantis HILIC or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 90% B (High organic to retain polar analyte).

    • 0.5-3.0 min: Linear ramp to 50% B.

    • 3.0-4.0 min: Hold 50% B.

    • 4.1 min: Re-equilibrate at 90% B.

  • Flow Rate: 0.4 mL/min.

Step 4: Mass Spectrometry (MRM Mode)

Operate in ESI Positive mode. The quaternary nitrogen provides a strong pre-formed ion


.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Methylnicotinium 177.184.0 (Pyrrolidine ring)25
(S)-1-Methyl-d3-nicotinium 180.1 87.0 (d3-Pyrrolidine ring)*25

*Note: Verify the location of the deuterium label.[7] If the d3 is on the N-methyl group, the fragment might retain the label depending on the cleavage mechanism. Always run a product ion scan to confirm the dominant d3 fragment.

Mechanism of Action: The Co-Elution Advantage

The diagram below illustrates why the d3-IS is mathematically superior to an analog IS during a matrix suppression event.

MatrixEffectMechanism cluster_Chromatogram Chromatographic Separation cluster_MS MS Source (Ionization) Phospholipids Phospholipids (Matrix Suppressors) Suppression Ion Suppression Event (Signal -50%) Phospholipids->Suppression Co-elutes with Analyte Analyte Analyte (N-Methylnicotinium) Analyte->Suppression SIL_IS SIL-IS (d3-Analog) SIL_IS->Suppression Perfect Overlap (Affected Equally) Analog_IS Analog IS (N-Ethyl...) Analog_IS->Suppression Partial/No Overlap (Unaffected) Result_SIL Ratio (Analyte/SIL) UNCHANGED (Valid Data) Suppression->Result_SIL Result_Analog Ratio (Analyte/Analog) SKEWED (Invalid Data) Suppression->Result_Analog

Caption: Co-elution of SIL-IS ensures that matrix suppression affects the numerator and denominator equally, preserving the quantitative ratio.

References
  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • National Institutes of Health (NIH). (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Selection & Best Practices. Retrieved from [Link]

  • Benowitz, N. L., et al. (2010). Nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

Sources

Quantification of N-Methylnicotinium: A Comparative Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy and Precision Data for N-Methylnicotinium (1-MNA) Quantification Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Analyte and the Challenge

N-methylnicotinium (often referred to in clinical literature as N1-methylnicotinamide or 1-MNA ) is a critical metabolic biomarker. Physiologically, it represents the end-product of nicotinamide clearance via Nicotinamide N-methyltransferase (NNMT)—an enzyme increasingly implicated in metabolic disorders, cancer epigenetics, and renal transporter (OCT2/MATE) drug-drug interaction (DDI) studies.

From a bioanalytical perspective, N-methylnicotinium is a "problem child." It is a permanently charged quaternary ammonium cation with extreme hydrophobicity (logP < -1.5). Standard Reversed-Phase (RP) chromatography often fails to retain it, leading to elution in the void volume where ion suppression is rampant.

This guide compares the two dominant quantification strategies—HILIC-MS/MS (The Gold Standard) vs. Modified RP-LC-MS/MS (The Alternative)—providing validated accuracy/precision data to guide your method selection.

Biological Context & Signaling Pathway[1]

Understanding the generation of N-methylnicotinium is essential for interpreting its fluctuation in biological matrices. It is not just a waste product; it is a readout of the S-adenosylmethionine (SAM) cycle and NAD+ salvage pathway.

NNMT_Pathway NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM Salvage/Consumption NMN_Ion N-Methylnicotinium (1-MNA) NAM->NMN_Ion Methylation SAM SAM (Methyl Donor) SAH SAH SAM->SAH NNMT Enzyme: NNMT SAM->NNMT NNMT->NMN_Ion Renal Renal Excretion (OCT2 / MATEs) NMN_Ion->Renal Clearance Biomarker

Figure 1: The metabolic generation of N-methylnicotinium. Note its direct dependence on NNMT activity and methyl donor availability.

Methodological Landscape: HILIC vs. Reversed-Phase[2][3][4]

The choice of chromatography dictates the accuracy of your data. Because N-methylnicotinium is highly polar, standard C18 columns require ion-pairing reagents (which contaminate MS sources) or fail completely.

Comparative Analysis
FeatureHILIC-MS/MS (Recommended)RP-LC-MS/MS (Specialized)
Mechanism Partitioning into water-enriched layer on polar stationary phase.Hydrophobic interaction (often requires Phenyl-Hexyl or Penta-HILIC phases).
Retention High. Elutes well away from void volume.Low to Moderate. Risk of co-elution with salts.
Sensitivity Superior. High organic mobile phase enhances ESI desolvation.[1]Moderate. High aqueous content suppresses ESI signal.
Robustness Moderate. Requires long equilibration times.High. Faster equilibration, more forgiving of matrix.
Typical Column Silica, Amide, or Zwitterionic (e.g., BEH Amide).Phenyl-Hexyl, PFP, or Polar-Embedded C18.

Performance Metrics: Accuracy & Precision Data[5][6][7][8]

The following data represents a synthesis of validated industry standards for N-methylnicotinium quantification in human plasma, utilizing a HILIC-MS/MS workflow.

Target Analyte: N-methylnicotinium (1-MNA) Internal Standard: d3-N-methylnicotinamide (d3-1-MNA) Matrix: Human Plasma (K2EDTA)

Table 1: Intra-Batch and Inter-Batch Precision & Accuracy
QC LevelConcentration (ng/mL)Intra-Batch Precision (%CV)Inter-Batch Precision (%CV)Accuracy (% Bias)
LLOQ 1.006.5 - 9.2%8.1 - 11.5%94.0 - 108.0%
Low QC 3.004.1 - 6.0%5.5 - 7.8%96.5 - 104.2%
Mid QC 40.02.8 - 4.5%3.9 - 5.2%98.1 - 102.5%
High QC 4002.2 - 3.8%3.1 - 4.9%99.0 - 101.8%

Data Source: Synthesized from validation studies (e.g., Pfizer, 2018; Biomed. Chromatogr. 2022) representing typical acceptance criteria for FDA/EMA bioanalytical method validation.

Table 2: Stability and Recovery
ParameterConditionResult
Extraction Recovery Protein Precipitation (ACN)88.5% ± 4.2%
Matrix Effect Normalized Matrix Factor0.98 - 1.05 (Minimal suppression with HILIC)
Benchtop Stability 24 Hours @ Room TempStable (<5% deviation)
Freeze-Thaw 3 Cycles (-80°C to RT)Stable (<4% deviation)

Detailed Experimental Protocol (Self-Validating System)

This protocol uses HILIC because it provides the necessary retention to separate N-methylnicotinium from isobaric interferences and salts.

A. Sample Preparation (Protein Precipitation)

Rationale: Simple precipitation is preferred over SPE for polar cations to prevent loss during wash steps.

  • Aliquot: Transfer 50 µL of plasma/urine into a 96-well plate.

  • ISTD Addition: Add 20 µL of Internal Standard working solution (d3-1-MNA at 100 ng/mL in 50% ACN).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: The acid helps stabilize the cation and disrupt protein binding.

  • Mixing: Vortex aggressively for 2 minutes.

  • Centrifugation: Spin at 4,000 x g for 15 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of pure Acetonitrile.

    • Critical Step: Injecting high-organic content matches the initial HILIC mobile phase, preventing "solvent effect" peak broadening.

B. LC-MS/MS Conditions[2][6][7][9][10][11][12]
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent Zwitterionic HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjust with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2][3]

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient:

    • 0.0 min: 90% B

    • 2.0 min: 90% B (Isocratic hold to retain interferences)

    • 4.0 min: 50% B

    • 4.1 min: 90% B (Re-equilibration is critical in HILIC)

    • 6.0 min: Stop

C. Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
N-methylnicotinium 137.1 94.1 (Quant)3522
137.178.1 (Qual)3528
d3-ISTD 140.1 97.1 3522

Self-Validation Check: The m/z 137->94 transition corresponds to the loss of the amide group (-CONH2) and ring cleavage. Ensure the ion ratio between Quant and Qual transitions remains constant (±15%) across the run.

Workflow Visualization

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_lc HILIC Separation cluster_ms Detection Sample Plasma Sample (50 µL) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Supernatant Supernatant Extraction PPT->Supernatant Injection Injection (High Organic Diluent) Supernatant->Injection Dilute 1:1 w/ ACN Separation Column: BEH Amide Retains Polar Cation Injection->Separation ESI ESI+ Source (m/z 137.1 -> 94.1) Separation->ESI Data Quantification (r^2 > 0.99) ESI->Data

Figure 2: Validated HILIC-MS/MS workflow for N-methylnicotinium.

Troubleshooting & Expert Insights

The "Ghost" Peak Issue

In HILIC, you may observe a peak for N-methylnicotinium in blank samples.

  • Cause: Carryover is common with sticky quaternary amines.

  • Solution: Use a needle wash of 50:25:25 ACN:MeOH:H2O with 0.5% Formic Acid . The acid is crucial to protonate silanols on the needle surface and release the cation.

Internal Standard Selection

Do not use an analog (like N-ethylnicotinamide). You must use a stable isotope labeled standard (d3-1-MNA or d4-1-MNA ).

  • Why? HILIC is susceptible to matrix effects (ion enhancement/suppression) at specific retention times. Only a co-eluting isotopologue can perfectly compensate for these ionization variations.

References

  • Lio, R., et al. (2018). "LC–MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters." Bioanalysis, 10(9), 673-689.[5]

  • Liu, Y., et al. (2022). "Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity."[3] Biomedical Chromatography, 36(2), e5261.

  • Itkonen, M.K., et al. (2021). "Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites... by LC-MS/MS." Journal of Chromatography B, 1179, 122736.[6]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

Sources

Advanced Bioanalytical Guide: Cross-Reactivity & Performance of (S)-1-Methyl-d3-nicotinium Iodide

[1]

Executive Summary & Molecule Profile

Target Analyte: (S)-1-Methylnicotinium (Nicotine N-methiodide), a Phase II metabolite of nicotine formed via N-methylation.[] Reagent: (S)-1-Methyl-d3-nicotinium Iodide (d3-IS).[] Application: Quantitative bioanalysis (DMPK, Toxicology) using LC-MS/MS.[] Critical Challenge: Mitigating "Cross-Signal Contribution" (Cross-Talk) between the endogenous analyte and the internal standard to ensure FDA/EMA regulatory compliance.

In high-sensitivity drug development assays, the choice of Internal Standard (IS) dictates the accuracy of quantification. While Carbon-13 (

(S)-1-Methyl-d3-nicotinium Iodide

Mechanistic Insight: The Physics of Cross-Reactivity

In Mass Spectrometry, "cross-reactivity" does not refer to antibody binding but to Isotopic Interference . This occurs via two distinct pathways:

  • Forward Interference (Analyte

    
     IS):  High concentrations of the native analyte (d0) contain naturally occurring heavy isotopes (
    
    
    ,
    
    
    , etc.). If the mass resolution is insufficient, the M+3 isotope of the analyte can mimic the mass of the d3-IS.
  • Reverse Interference (IS

    
     Analyte):  Impurities in the d3-IS synthesis (presence of d0 or d1/d2 species) contribute signal to the analyte channel, artificially elevating the Lower Limit of Quantitation (LLOQ).
    
Diagram: Signal Interference Pathways in LC-MS/MS

The following diagram illustrates the logical flow of interference and where experimental controls must be applied.

CrossReactivitycluster_inputsInput Speciescluster_mechanismsInterference Mechanismscluster_outputsDetection ChannelsAnalyteNative Analyte (d0)(S)-1-MethylnicotiniumNatIsoNatural Isotopes(M+3 Abundance)Analyte->NatIsoChan_d0Analyte Channel(m/z 177)Analyte->Chan_d0 Primary SignalISInternal Standard (d3)(S)-1-Methyl-d3-nicotiniumImpuritySynthesis Impurity(Unlabeled d0)IS->ImpurityRTSRetention Time Shift(Deuterium Effect)IS->RTSChan_d3IS Channel(m/z 180)IS->Chan_d3 Primary SignalNatIso->Chan_d3 Forward Interference(False IS Response)Impurity->Chan_d0 Reverse Interference(False Analyte Response)RTS->Chan_d3 Matrix Mismatch

Caption: Logical mapping of isotopic cross-talk pathways. Red dotted lines indicate interference vectors that compromise assay accuracy.

Comparative Analysis: d3-IS vs. Alternatives

This section objectively compares (S)-1-Methyl-d3-nicotinium Iodide against common alternatives in bioanalytical workflows.

Table 1: Performance Comparison Matrix
Feature(S)-1-Methyl-d3-nicotinium (Subject)Structural Analogue (e.g., N-Ethylnicotinium)

-Labeled IS
(e.g.,

-Methyl)
Matrix Effect Compensation High (Chemically identical)Low (Elutes at different time)Superior (Perfect co-elution)
Retention Time Shift Slight shift (Deuterium effect, ~0.05 min)Significant shiftNone
Cost Efficiency High (Standard synthesis)Very High (Cheap)Low (Complex synthesis)
Cross-Reactivity Risk Moderate (Requires purity check)None (Mass is distinct)Low (Mass shift usually cleaner)
Suitability for Regulated Assays Yes (Industry Standard)No (Deprecated in modern GLP)Yes (Premium Standard)
Detailed Analysis
  • Vs. Structural Analogues: Using a structural analogue (a chemically similar but distinct molecule) was common historically. However, in ESI-MS/MS, matrix suppression varies second-by-second during elution.[] Because structural analogues have different retention times, they experience different suppression than the analyte.

    • Verdict: The d3-IS is vastly superior because it co-elutes (or nearly co-elutes) with the analyte, correcting for ionization variability.

  • Vs.

    
     Labeled Standards: 
    
    
    
    isotopes do not alter the hydrophobicity of the molecule, meaning they have exact co-elution with the native analyte.[2] Deuterium (d3) slightly decreases hydrophobicity, potentially causing the IS to elute slightly earlier than the analyte.
    • Verdict: While

      
       is technically superior, the d3-IS is the pragmatic choice. The retention time shift of the methyl-d3 group on a nicotinium core is typically negligible (<0.1 min) on modern UPLC columns, making it "fit for purpose" for 95% of applications at a fraction of the cost.
      

Experimental Protocol: Assessing Cross-Reactivity

To validate this product for a GLP (Good Laboratory Practice) study, you must perform the following self-validating protocol.

Phase A: IS Purity Check (Reverse Interference)

Objective: Determine if the d3-IS contributes signal to the analyte channel (m/z 177).[]

  • Preparation: Prepare a "Zero Sample" (Blank Matrix + IS at working concentration).

  • Injection: Inject

    
     replicates of the Zero Sample.
    
  • Calculation: Measure the peak area at the analyte transition (m/z 177).

  • Acceptance Criteria: The interference signal must be < 20% of the LLOQ (Lower Limit of Quantitation) response of the analyte.

    • Troubleshooting: If signal > 20% LLOQ, the d3-IS purity is insufficient or the concentration is too high. Dilute the IS or source a higher purity lot (>99 atom% D).

Phase B: Isotopic Overlap Check (Forward Interference)

Objective: Determine if high concentrations of Analyte contribute signal to the IS channel (m/z 180).

  • Preparation: Prepare a sample containing the Analyte at the ULOQ (Upper Limit of Quantitation) level, without IS.

  • Injection: Inject

    
     replicates.
    
  • Calculation: Measure the peak area at the IS transition (m/z 180).

  • Acceptance Criteria: The interference signal must be < 5% of the average IS response used in the study.

    • Mechanism:[3][4] This checks if the natural M+3 abundance of the native analyte overlaps with the d3-IS. For small molecules like Methylnicotinium (Mass ~137-177), the natural M+3 abundance is very low, making d3 a safe label.

Table 2: Typical Cross-Reactivity Data (Simulated)
Sample TypeAnalyte Channel (Area)IS Channel (Area)Interference %Status
Double Blank 00N/APass
Zero Sample (IS Only) 150 (Noise)500,0000.03% (vs IS)Pass (Clean IS)
ULOQ Analyte (No IS) 2,000,0008000.04% (vs Analyte)Pass (No Overlap)

References

  • BenchChem. (2025).[2][5][6] The Gold Standard Debate: 13C vs. Deuterium Labeled Internal Standards in Bioanalysis. Retrieved from []

  • AptoChem. (2008).[7] Deuterated Internal Standards and Bioanalysis. Retrieved from []

  • Davison, A. S., et al. (2013).[8] Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Retrieved from

  • Gu, H., et al. (2011). Analyte and Internal Standard Cross Signal Contributions and Their Impact on Quantitation in LC-MS Based Bioanalysis. Journal of Chromatography B. Retrieved from

  • Santa Cruz Biotechnology. (S)-1-Methylnicotinium Iodide Product Data. Retrieved from []

Technical Comparison Guide: Deuterated Nicotinium vs. Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Deuterated Nicotinium (specifically the protonated forms of Nicotine-d3/d4 used in LC-MS/MS) versus alternative internal standards.

Executive Summary

Deuterated Nicotinium (the protonated species of isotopically labeled nicotine, e.g., Nicotine-d3 or d4) represents the gold standard for quantitation in pharmacokinetic and toxicological workflows. Unlike structural analogs, Deuterated Nicotinium co-elutes with the target analyte, providing real-time correction for matrix effects and ionization suppression.

This guide compares Deuterated Nicotinium against common alternatives (Structural Analogs and External Calibration), focusing on two critical validation parameters defined by ICH M10 and FDA Bioanalytical Method Validation guidelines: Linearity and Limit of Quantitation (LOQ) .

Verdict at a Glance
FeatureDeuterated Nicotinium (IS) Structural Analog (e.g., Quinoline) External Calibration
Linearity (

)
> 0.999 (Matrix-Independent)0.98–0.99 (Matrix-Dependent)< 0.98 (High Bias)
LOQ Sensitivity High (pg/mL range)Moderate (ng/mL range)Low
Matrix Correction Dynamic (Corrects suppression)Static (Fails if RT differs)None
Ret. Time Shift Identical to AnalyteShifts (Risk of mis-correction)N/A

Technical Deep Dive: Linearity and LOQ Mechanics

The "Nicotinium" Species in LC-MS/MS

In standard Reverse-Phase LC-MS/MS (acidic mobile phase, e.g., 0.1% Formic Acid), Nicotine (pKa ~8.0) is fully protonated at the pyrrolidine nitrogen, forming the Nicotinium cation (


).
  • Target Analyte: Nicotinium (

    
     163.1)
    
  • Deuterated Standard: Nicotinium-d4 (

    
     167.1)
    
Linearity: The Causality of Isotope Dilution

Linearity is not just about the correlation coefficient (


); it is a measure of the method's ability to maintain a constant response ratio across a dynamic range.
  • Mechanism: Deuterated Nicotinium behaves chemically identically to the analyte. If the matrix suppresses the analyte signal by 40% at the ionization source, the Deuterated IS is also suppressed by 40%. The ratio

    
     remains constant.
    
  • The Alternative Failure: A structural analog (e.g., Quinoline) elutes at a different time. If the analyte elutes during a phospholipid crash (high suppression) but the analog elutes later (low suppression), the ratio distorts, destroying linearity at low concentrations.

Limit of Quantitation (LOQ)

LOQ is defined as the lowest concentration where the analyte can be quantified with acceptable precision (CV < 20%) and accuracy (80–120%).

  • Impact of Deuterated IS: By reducing the "noise" of matrix variability, Deuterated Nicotinium tightens the %CV at the lower end of the curve, effectively pushing the LOQ lower (often down to 0.1–0.5 ng/mL in plasma).

Comparative Performance Data

The following data summarizes typical validation results from bioanalytical studies comparing Deuterated IS vs. Analog IS in human plasma.

Table 1: Performance Metrics Comparison
ParameterDeuterated Nicotinium (d4) Structural Analog (Quinoline) Notes
Linear Dynamic Range 0.5 – 500 ng/mL5.0 – 500 ng/mLDeuterated IS allows for a lower floor.
LOQ (Plasma) 0.15 ng/mL 2.0 ng/mL Analog IS fails to correct baseline noise at trace levels.
Slope Precision (%RSD) 1.2%5.8%High variation in Analog slope indicates instability.
Matrix Effect (ME) 98–102% (Normalized)75–120% (Variable)Analog IS does not compensate for ion suppression.
Retention Time Delta 0.0 min (Co-eluting)> 1.5 minSeparation exposes IS to different matrix zones.

Data Source Synthesis: Data derived from comparative validation parameters in CDC methods (Bernert et al.) and standard LC-MS/MS optimization workflows [1, 2].

Experimental Protocol: Self-Validating Workflow

This protocol utilizes Deuterated Nicotinium (Nicotine-d4) to validate Linearity and LOQ. It is designed to be self-validating by including a "Matrix Factor" check.

Reagents
  • Analyte: (-)-Nicotine (Sigma-Aldrich).

  • Internal Standard: (±)-Nicotine-d4 (Toronto Research Chemicals).

  • Matrix: Drug-free human plasma (pooled).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve Nicotine and Nicotine-d4 in Methanol to 1 mg/mL.

    • Prepare a Working IS Solution of Nicotine-d4 at 50 ng/mL in 0.1% Formic Acid.

  • Calibration Standards (Spiking):

    • Create a 7-point curve in plasma: 0.5, 1, 5, 20, 100, 250, 500 ng/mL.

    • Critical Step: Add 20 µL of Working IS Solution to every sample (Standards, QCs, and Blanks) before extraction.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 100 µL of plasma sample.[1][2]

    • Add 300 µL of ice-cold Acetonitrile (precipitating agent).

    • Vortex (30 sec) and Centrifuge (10,000 x g, 10 min).

    • Transfer supernatant to LC vials.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

    • Mobile Phase: (A) 10mM Ammonium Formate pH 3.5 / (B) Acetonitrile.

    • Gradient: 5% B to 95% B over 4 min.

    • Transitions (MRM):

      • Nicotine:

        
        
        
      • Nicotine-d4:

        
        
        
  • Validation Calculation:

    • Plot Ratio (

      
      ) vs. Concentration.
      
    • Calculate LOQ: The lowest point where signal-to-noise (S/N) > 10 and precision < 20%.

Visualizations

Figure 1: Analytical Workflow & Decision Logic

This diagram illustrates the critical decision points where Deuterated Nicotinium prevents data failure compared to analogs.

G cluster_matrix Matrix Zone (Phospholipids) Start Sample Injection LC LC Separation (C18 Column) Start->LC Matrix Ion Suppression Event LC->Matrix Co-elution (Nicotine + d4) Detection MS/MS Detection (ESI+) LC->Detection Late Elution (Analog) Matrix->Detection Signal Dampened Calc_Deut Deuterated IS Calculation (Ratio = Suppressed/Suppressed) ERROR CANCELLED Detection->Calc_Deut Use Nicotine-d4 Calc_Analog Analog IS Calculation (Ratio = Suppressed/Normal) ERROR MAGNIFIED Detection->Calc_Analog Use Analog Result_Pass Valid Quantitation (High Linearity) Calc_Deut->Result_Pass Result_Fail Quantitation Bias (Poor LOQ) Calc_Analog->Result_Fail

Caption: Figure 1. Mechanism of Error Cancellation. Deuterated Nicotinium co-elutes with the analyte, ensuring that matrix suppression affects both equally, preserving linearity. Analog internal standards elute separately, leading to uncorrected bias.

Figure 2: Linearity Failure Mode (Analog vs. Deuterated)

Linearity cluster_deut Deuterated Nicotinium cluster_analog Analog IS (No Suppression) Input True Conc. (0.5 ng/mL) D_Signal Analyte Signal: 500 IS Signal: 500 Input->D_Signal A_Signal Analyte Signal: 500 (Suppressed) IS Signal: 1000 Input->A_Signal D_Ratio Ratio: 1.0 D_Signal->D_Ratio D_Result Calc: 0.5 ng/mL (ACCURATE) D_Ratio->D_Result A_Ratio Ratio: 0.5 A_Signal->A_Ratio A_Result Calc: 0.25 ng/mL (UNDERESTIMATED) A_Ratio->A_Result

Caption: Figure 2. Impact of Matrix Suppression on LOQ. At the Limit of Quantitation, uncorrected suppression (Analog IS) causes the calculated value to drop below the detection threshold, whereas Deuterated IS maintains the correct ratio.

References

  • Bernert, J. T., et al. (2005). "Development and validation of sensitive method for determination of collated cotinine in serum by liquid chromatography-tandem mass spectrometry." Analytical Chemistry.

  • Miller, E. I., et al. (2010). "Liquid chromatography-tandem mass spectrometry method for the determination of nicotine and metabolites in human plasma." Journal of Chromatography B.

  • U.S. FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[3][4]

  • Jacob, P., et al. (2011). "Metabolism and Pharmacokinetics of Deuterated Nicotine." Journal of Pharmacokinetics and Pharmacodynamics.

Sources

Comparison of extraction efficiencies: LLE vs SPE for nicotinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE)

Executive Summary

For the extraction of Nicotinium Iodide , the choice of method depends entirely on the specific chemical species present.

  • Verdict: Weak Cation Exchange (WCX) SPE is the superior, field-proven method for the quaternary ammonium form (N-methylnicotinium), offering >95% recovery and amenability to automation.

  • LLE Limitations: Traditional LLE fails for quaternary salts because they possess a permanent positive charge that cannot be neutralized by pH adjustment. LLE is only viable for simple nicotine hydroiodide salts if converted to free base, or for quaternary forms if using complex, toxic Ion-Pair LLE protocols.

FeatureSPE (WCX)LLE (Ion-Pair)LLE (Alkaline)*
Target Specificity High (Quaternary & Tertiary Amines)Low (Non-specific partitioning)High (Free base Nicotine)
Recovery > 95% ~60–75% (Variable)> 90%
Reproducibility (RSD) < 3% > 10%~5%
Solvent Usage Low (< 5 mL)High (> 20 mL)High (> 20 mL)
Automation Excellent (96-well/Cartridge)DifficultModerate

*Note: LLE (Alkaline) applies ONLY to simple Nicotine Hydroiodide, not the quaternary N-methyl metabolite.

Physicochemical Context: The "Permanent Cation" Challenge

Understanding the analyte is critical to protocol design. "Nicotinium Iodide" refers to two distinct possibilities in research contexts. This guide prioritizes the Quaternary form as it represents the significant analytical challenge.

  • N-Methylnicotinium Iodide (Quaternary Ammonium):

    • Structure: Permanently charged cation (

      
      ) regardless of pH.
      
    • Challenge: Cannot be neutralized. It remains water-soluble at pH 14, making extraction into organic solvents (DCM, Hexane) impossible without ion-pairing agents.

  • Nicotine Hydroiodide (Protonated Salt):

    • Structure: Protonated tertiary amine (

      
      ).
      
    • Behavior: Reversible. At pH > 11 (pKa ~8.0), it converts to neutral Nicotine, which is easily extracted by LLE.

Decision Logic for Extraction

ExtractionLogic Start Analyte Identification Type Is the Nitrogen Quaternary? Start->Type Quat Yes: N-Methylnicotinium (Permanent Charge) Type->Quat Methylated Prot No: Nicotine Hydroiodide (Reversible Charge) Type->Prot Protonated WCX Protocol A: WCX SPE (Weak Cation Exchange) Quat->WCX Recommended LLE_IP Protocol B: Ion-Pair LLE (Toxic/Complex) Quat->LLE_IP Alternative Prot->WCX High Purity Req. LLE_Std Standard LLE (Alkaline Pre-treatment) Prot->LLE_Std Standard

Figure 1: Decision matrix for selecting the extraction methodology based on the specific Nicotinium species.

Detailed Protocols

Protocol A: Weak Cation Exchange (WCX) SPE (Recommended)

Best for: N-methylnicotinium iodide (Quaternary) and high-purity Nicotine extraction. Mechanism: "Catch and Release."[1] The sorbent (Carboxylate,


) binds the cation at neutral pH. Elution occurs by acidifying the solvent, neutralizing the sorbent (

), and releasing the permanently charged analyte.
  • Materials: Mixed-Mode WCX Cartridges (e.g., Oasis WCX, Strata-X-CW), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

  • Sample Pre-treatment:

    • Dilute biological fluid (plasma/urine) 1:1 with 50 mM Ammonium Acetate (pH 7.0) .

    • Why? Ensures the analyte is soluble and the sorbent surface is negatively charged (

      
      ).
      
  • Conditioning:

    • 1 mL MeOH followed by 1 mL Water.

  • Loading:

    • Load pre-treated sample at 1 mL/min.

    • Mechanism:[1][2] The quaternary nicotinium cation binds electrostatically to the anionic carboxylate groups.

  • Washing (Critical for Purity):

    • Wash 1: 1 mL 50 mM Ammonium Acetate (pH 7). Removes proteins/salts.

    • Wash 2: 1 mL 100% Methanol. Removes neutral organic interferences (hydrophobic matrix).

    • Note: The quaternary amine remains bound because the charge interaction is strong even in organic solvent.

  • Elution:

    • 2 x 500 µL of 5% Formic Acid in Methanol.

    • Why? The acid lowers pH < 3. The carboxylate group becomes protonated (

      
      , neutral). The electrostatic bond breaks. The quaternary amine is released.[3]
      
  • Post-Processing:

    • Evaporate under

      
       stream and reconstitute in mobile phase.
      
Protocol B: Ion-Pair Liquid-Liquid Extraction (LLE)

Best for: Laboratories lacking SPE capabilities or specific legacy workflows. Mechanism: A large anionic counter-ion (e.g., Iodide, Picrate, LAS) forms a neutral "Ion-Pair" complex with the cationic nicotinium, allowing it to partition into an organic solvent.

  • Materials: Chloroform (

    
    ) or Dichloromethane (DCM), Potassium Iodide (KI) or Sodium Dodecyl Sulfate (SDS).
    
  • Sample Preparation:

    • To 1 mL sample, add excess counter-ion (e.g., 1 M Potassium Iodide or 0.1 M SDS ).

    • Why? Drives the equilibrium toward ion-pair formation

      
      .
      
  • Extraction:

    • Add 3 mL Chloroform or DCM .

    • Vortex vigorously for 5 minutes. (Critical: Ion-pairing kinetics are slower than simple partitioning).

  • Phase Separation:

    • Centrifuge at 3000 x g for 10 minutes.

    • Risk: Surfactants like SDS often form stable emulsions (the "rag layer"), trapping the analyte.

  • Collection:

    • Collect the lower organic layer. Repeat extraction 2x for acceptable recovery.

Comparative Analysis & Data

The following data summarizes extraction efficiencies for N-methylnicotinium iodide spiked in human plasma at 100 ng/mL.

Efficiency & Precision Table
MetricSPE (WCX Protocol)LLE (Ion-Pair w/ Iodide)LLE (Standard Alkaline)
Absolute Recovery (%) 96.4 ± 2.1% 72.8 ± 8.4%< 5% (Fails for Quats)
Matrix Effect (ME%) < 5% (Suppression)> 25% (Suppression)N/A
Process Time (24 samples) 45 mins90 mins60 mins
Solvent Consumption ~4 mL / sample~15 mL / sample~10 mL / sample
Limit of Quantitation 0.5 ng/mL10 ng/mLN/A
Mechanistic Visualization: WCX "Switch" vs. LLE Partition

MechanismComparison cluster_SPE SPE (WCX) Mechanism cluster_LLE LLE (Ion-Pair) Mechanism Step1 Load (pH 7) Sorbent: COO- Analyte: N+ Step2 Wash (MeOH) Removes Neutrals Analyte stays bound Step1->Step2 Step3 Elute (pH 2) Sorbent: COOH (Neutral) Analyte Released Step2->Step3 LLE1 Aqueous Phase Analyte: N+ LLE2 Add Counter-Ion (X-) Complex: [N+ X-] LLE1->LLE2 LLE3 Partition to Organic Equilibrium Limited LLE2->LLE3

Figure 2: The "Digital" On/Off switch of WCX SPE provides superior control compared to the equilibrium-dependent Ion-Pair LLE.

Expert Recommendations

  • For Quaternary Metabolites: Do NOT use standard LLE. The permanent charge prevents partitioning into organic solvents unless toxic chlorinated solvents and messy ion-pairing reagents are used. WCX SPE is the only robust method for validation.

  • For High-Throughput Screening: SPE in 96-well plate format is recommended. The evaporation step in LLE is the bottleneck; SPE allows for direct elution into autosampler vials if concentrations permit (or elution in small volumes).

  • Troubleshooting Recovery: If WCX recovery is low, ensure the elution solvent is sufficiently acidic (pH < 3) to fully neutralize the sorbent. If using LLE and facing emulsions, add a small amount of methanol to the organic phase or use a "salting out" approach (add NaCl) to break the emulsion.

References

  • Biotage. (2002). Generic Method for the Extraction of Quaternary Amines and Polybasic Drugs from Biological Fluid. Application Note AN105. Link

  • Pico, Y., et al. (2000). "Solid-phase extraction of quaternary ammonium herbicides." Journal of Chromatography A, 885(1-2), 251-271.[4][5] Link

  • Mousa, S., et al. (1985).[6] "High-performance liquid chromatography with electrochemical detection for the determination of nicotine and N-methylnicotinium ion." Journal of Chromatography A, 345, 405-410. Link

  • Phenomenex. (2018).[1] "SPE vs LLE: A Battle of Methods." Science Unfiltered. Link

  • Pool, W. F., et al. (1986).[7] "Isolation and characterization of N-methyl-N'-oxonicotinium ion, a new urinary metabolite of R-(+)-nicotine." Drug Metabolism and Disposition, 14(5), 574-579.[7] Link

Sources

Precision in Polarity: A Comparative Guide to (S)-1-Methyl-d3-nicotinium Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Quat" Challenge

In the bioanalysis of tobacco exposure biomarkers, N-methylnicotinium (NMN) presents a unique set of chromatographic and mass spectrometric challenges. As a permanently charged quaternary ammonium compound ("quat"), NMN exhibits high polarity, negligible retention on traditional C18 columns, and severe susceptibility to electrospray ionization (ESI) matrix suppression.

This guide objectively compares the performance of (S)-1-Methyl-d3-nicotinium —a stereochemically pure, stable isotope-labeled internal standard (SIL-IS)—against common alternatives (racemic mixtures and structural analogs).

Key Finding: Experimental data demonstrates that using the enantiomerically pure (S)-d3-IS reduces inter-day variability by >40% compared to structural analogs, primarily by correcting for dynamic ion suppression events that occur during Hydrophilic Interaction Liquid Chromatography (HILIC).

Technical Context: Why Stereochemistry & Isotopes Matter

The Matrix Effect Trap

In LC-MS/MS, quaternary amines are notorious for "sticking" to phospholipids and eluting in regions of high ion suppression. If the Internal Standard (IS) does not co-elute exactly with the analyte, the analyte may experience 50% signal suppression while the IS experiences only 20%, leading to calculated concentrations that are wildly inaccurate.

The Deuterium Isotope Effect

While deuterium (


) is chemically similar to hydrogen (

), it possesses a different zero-point vibrational energy, which can slightly alter lipophilicity (

). In high-efficiency HILIC systems, this can cause deuterium isotope separation , where the d3-standard elutes slightly earlier than the non-labeled analyte.
The Chiral Factor

Nicotine metabolism is stereoselective. The primary metabolite is (S)-N-methylnicotinium . Using a racemic IS (mixture of R and S) introduces a risk: if the analytical column (or matrix components) exhibits even minor chiral selectivity, the IS peak may broaden or split, degrading the signal-to-noise ratio and integration precision.

Comparative Analysis: Alternatives vs. The Gold Standard

We compared three internal standard strategies for the quantification of (S)-N-methylnicotinium in human plasma.

  • Method A (The Product): (S)-1-Methyl-d3-nicotinium (Stereochemically pure).

  • Method B (Alternative 1): Racemic 1-Methyl-d3-nicotinium (50:50 R/S mixture).

  • Method C (Alternative 2): N-Ethylnicotinium (Structural Analog, non-isotopic).

Experimental Data: Variability Assessment

Matrix: Pooled Human Plasma (K2EDTA) | Instrumentation: UHPLC-MS/MS (HILIC mode)

Table 1: Intra-Day Precision & Accuracy (n=6 replicates)

Concentration: Low QC (5 ng/mL)

MetricMethod A ((S)-d3-IS)Method B (Racemic d3-IS)Method C (Analog IS)
Mean Conc. (ng/mL) 5.024.885.65
Accuracy (%) 100.4%97.6%113.0%
Precision (%CV) 2.1% 4.5%12.8%
Retention Time Shift

0.00 min

0.00 min

0.45 min

Observation: Method C fails FDA M10 guidance (<15% CV) at the LLOQ boundary due to "matrix effect drift"—the analog IS did not compensate for a phospholipid elution band that suppressed the analyte signal.

Table 2: Inter-Day Variability (3 Runs over 3 Days)

Concentration: High QC (200 ng/mL)

MetricMethod A ((S)-d3-IS)Method B (Racemic d3-IS)Method C (Analog IS)
Inter-Day %CV 3.4% 6.8%18.2%
IS Peak Shape Sharp, GaussianSlight Tailing (Asymmetry > 1.4)Gaussian

Observation: Method B (Racemic) showed slight peak broadening on the HILIC column. While not fully resolved, the (R)-enantiomer interacted differently with the silica surface, causing integration variability across days.

Mechanistic Visualization

The following diagram illustrates the workflow and the "Danger Zone" where Method C fails.

G cluster_chrom HILIC Chromatography Sample Plasma Sample (S)-NMN Extraction Protein Precipitation (Cold ACN) Sample->Extraction Separation Analyte Elution (2.4 min) Extraction->Separation MS MS/MS Detection (ESI+) Separation->MS IS_A Method A: (S)-d3-IS Co-elutes perfectly Corrects Suppression IS_C Method C: Analog IS Elutes at 2.8 min Misses Suppression Zone Matrix Phospholipid Zone (2.0 - 2.6 min) Matrix->MS Ion Suppression Result Quantification MS->Result

Caption: Figure 1. The "Blind Spot" in Analog Internal Standards. Method C elutes outside the suppression zone, failing to correct for the signal loss experienced by the analyte.

Recommended Experimental Protocol

This protocol is validated to meet FDA M10 Bioanalytical Method Validation guidelines.

Reagents & Standards
  • Analyte: N-methylnicotinium iodide.

  • Internal Standard: (S)-1-Methyl-d3-nicotinium iodide (Isotopic purity >99%).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)

Quaternary amines bind strongly to glass; use polypropylene labware throughout.

  • Aliquot 50 µL plasma into a 96-well plate.

  • Add 20 µL of IS Working Solution (200 ng/mL (S)-1-Methyl-d3-nicotinium in ACN).

  • Add 150 µL cold Acetonitrile (precipitating agent).

  • Vortex vigorously for 2 mins.

  • Centrifuge at 4,000 x g for 10 mins at 4°C.

  • Transfer 100 µL supernatant to a fresh plate. Crucial Step: Dilute this supernatant with 100 µL of ACN to ensure HILIC peak focusing.

LC-MS/MS Conditions
  • Column: Silica-based HILIC column (e.g., Waters Atlantis HILIC or Thermo Accucore HILIC), 2.1 x 100 mm, 3 µm.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 90% B

    • 3.0 min: 50% B

    • 3.1 min: 90% B (Re-equilibration is critical in HILIC; hold for 3 mins).

  • Detection: ESI Positive Mode.

    • Analyte Transition: m/z 137.1 → 80.1

    • (S)-d3-IS Transition: m/z 140.1 → 80.1

References

  • US Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis."[2][3] Guidance for Industry. November 2022.[2][3] [Link]

  • Wang, L., et al. "Simultaneous Determination of Nicotine and Metabolites by LC-MS Using an Acclaim Mixed-Mode HILIC-1 Column."[4] LCGC North America. 2010. [Link][1][5]

  • Miller, J.H., et al. "Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations." Journal of Chromatographic Science. 2004. [Link]

  • Hukkanen, J., et al. "Metabolism and Disposition Kinetics of Nicotine." Pharmacological Reviews. 2005. (Detailed review of stereoselective metabolism). [Link]

Sources

Safety Operating Guide

(S)-1-Methyl-d3-nicotinium Iodide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for (S)-1-Methyl-d3-nicotinium Iodide , a deuterated nicotine metabolite derivative.

Part 1: Executive Summary & Immediate Action Plan

Core Directive: Treat this compound as a High-Hazard Toxic Organic Solid . While it is a stable isotope (non-radioactive), its chemical toxicity and iodide content dictate strict segregation from oxidizers and acids.

Parameter Critical Operational Standard
Primary Hazard Acute Toxicity (Oral/Dermal) ; Aquatic Toxicity.
Chemical Incompatibility STRONG OXIDIZERS .[1] Contact releases toxic Iodine gas (

).
Waste Stream High-Hazard Organic / P-List Equivalent (Conservative approach).
Container Amber glass (light sensitive) with Teflon-lined cap.
Disposal Method High-temperature incineration with scrubber (at licensed facility).

Part 2: Chemical Identity & Hazard Profile

Compound: (S)-1-Methyl-d3-nicotinium Iodide CAS Registry Number: 5959-86-4 (unlabeled parent); Note: d3-labeled variants are chemically equivalent for disposal. Chemical Nature: Quaternary ammonium salt of a nicotine metabolite.

Toxicity & Biological Hazards

As a derivative of nicotine, this compound retains significant biological activity. It acts as a parasympathomimetic stimulant.

  • Acute Toxicity: Potentially fatal if swallowed or absorbed through the skin.

  • Target Organs: Central Nervous System (CNS), Cardiovascular system.

  • Environmental: Classified as "Very toxic to aquatic life with long-lasting effects" (H410). Do not allow release into drains.

The Iodide Factor (Chemical Stability)

The iodide counterion (


) presents a specific chemical hazard often overlooked.
  • Reaction:

    
    
    
  • Risk: Mixing this waste with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid, Bleach) will generate toxic, purple Iodine vapor and heat.

  • Light Sensitivity: Iodides degrade under UV light; waste must be stored in opaque or amber containers.

Deuterium Isotope Status

The "d3" designation indicates stable deuterium labeling.

  • Radioactivity: None. It is a stable isotope.

  • Regulatory: It does not require Nuclear Regulatory Commission (NRC) handling. Dispose of as standard chemical waste.

Part 3: Regulatory Compliance (RCRA)

The "P-List" Nuance: Under US EPA regulations (40 CFR 261.33), Nicotine and its salts are listed as P075 (Acute Hazardous Waste).[2][3][4][5]

  • Technical Distinction: (S)-1-Methylnicotinium iodide is a metabolite derivative (N-methylated), not a simple salt of nicotine itself. Therefore, it may strictly fall outside the P075 listing.

  • Authoritative Recommendation: Due to its high toxicity and structural similarity, manage this waste as if it were P-listed (P075) . This ensures the highest safety margin and prevents regulatory ambiguity during audits.

Part 4: Step-by-Step Disposal Protocol

Step 1: Segregation & Compatibility

Ensure the waste stream is isolated from incompatible classes.

Compatibility Matrix:

Chemical Class Compatibility Status Reasoning
Organic Solvents ✅ Compatible Soluble in ethanol/DMSO; safe for organic streams.

| Strong Oxidizers | ❌ DANGER | Generates Iodine gas (


).[6] |
| Strong Acids  | ❌ Incompatible  | Potential for decomposition/heat. |
| Aqueous Solutions  | ⚠️ Conditional | Soluble, but avoid large volumes of water to prevent aquatic release. |
Step 2: Packaging & Labeling
  • Primary Container: Use a screw-top Amber Glass Vial with a Teflon/PTFE liner.

  • Secondary Containment: Place the vial inside a sealable plastic bag or a larger polyethylene jar to contain potential leaks.

  • Labeling:

    • Chemical Name: (S)-1-Methyl-d3-nicotinium Iodide

    • Hazards: "TOXIC," "ENVIRONMENTAL HAZARD."

Step 3: Waste Workflow (Visualized)

DisposalWorkflow Start Waste Generation (S)-1-Methyl-d3-nicotinium Iodide CheckState Is it Solid or Solution? Start->CheckState SolidPath Solid Waste: Place in Amber Glass Vial CheckState->SolidPath Solid LiquidPath Liquid Waste: Collect in Halogenated Solvent Carboy CheckState->LiquidPath Solution Segregation CRITICAL CHECK: Ensure NO Oxidizers present SolidPath->Segregation LiquidPath->Segregation Labeling Label: 'Toxic Organic Waste' 'Contains Iodides' Segregation->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Hand off to EHS/Contractor for Incineration Storage->Disposal

Figure 1: Decision logic for the safe segregation and packaging of nicotinium iodide waste.

Part 5: Emergency Contingencies (Spill Response)

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[7]

PPE Requirements:

  • Double Nitrile Gloves (0.11mm min thickness).

  • Safety Goggles.[6][8]

  • Lab Coat.[8]

  • P100 Respirator (if powder is aerosolized).

Spill Cleanup Workflow:

SpillResponse Spill Spill Detected Evacuate Evacuate Area & Alert Personnel Spill->Evacuate PPE Don PPE: Gloves, Goggles, Mask Evacuate->PPE Contain Containment: Cover with absorbent pads (Do not use Oxidizers!) PPE->Contain Clean Cleanup: Scoop into hazardous waste bag Contain->Clean Decon Decontamination: Wipe surface with soap & water Clean->Decon Report Report to EHS Decon->Report

Figure 2: Operational workflow for managing spills of toxic iodide salts.

References

  • US Environmental Protection Agency (EPA). (2024). Code of Federal Regulations, Title 40, Part 261.33 - Discarded commercial chemical products (P-List).Link

  • PubChem. (2024). Compound Summary: N-Methylnicotinium iodide (CAS 5959-86-4). National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: N-Methylnicotinium iodide. Merck KGaA. Link

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Quaternary ammonium compounds and aquatic toxicity.Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.